3,5-Bis(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound 3,5-Bis(trifluoromethyl)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Bis(trifluoromethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BF6O2/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16)17/h1-3,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTABBGLHGBJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BF6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224421 | |
| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-19-4 | |
| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073852194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Bis-trifluoromethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylboronic Acid: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in various fields of chemical synthesis, most notably in medicinal chemistry and materials science. Its unique electronic properties, imparted by the two strongly electron-withdrawing trifluoromethyl groups, make it a valuable building block for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of 3,5-bis(trifluoromethyl)phenylboronic acid.
Core Chemical Properties
3,5-Bis(trifluoromethyl)phenylboronic acid is a white to off-white crystalline solid at room temperature. The presence of the trifluoromethyl groups significantly influences its reactivity and physical properties.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₅BF₆O₂ | [1] |
| Molecular Weight | 257.93 g/mol | [1] |
| CAS Number | 73852-19-4 | [1] |
| Melting Point | 217-220 °C (lit.) | [1] |
| Appearance | White to light yellow crystals or powder | [2] |
| pKa | Predicted: 6.57 ± 0.10 | [2] |
| Solubility | Soluble in methanol and other polar organic solvents. | [2] |
Spectroscopic Data
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region. The proton ortho to the boronic acid group would likely be the most deshielded. |
| ¹³C NMR | The spectrum would show characteristic signals for the aromatic carbons. The carbons bearing the trifluoromethyl groups would exhibit splitting due to C-F coupling. |
| ¹⁹F NMR | A single resonance is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight. |
Chemical Reactivity and Applications
The electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring makes 3,5-bis(trifluoromethyl)phenylboronic acid a highly activated coupling partner in various cross-coupling reactions.[3]
Suzuki-Miyaura Cross-Coupling
The most prominent application of 3,5-bis(trifluoromethyl)phenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures. The electron-deficient nature of this boronic acid enhances the transmetalation step in the catalytic cycle, often leading to high yields and efficient reactions.
dot
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Other Applications
Beyond Suzuki-Miyaura coupling, this reagent is utilized in:
-
Drug Discovery: The trifluoromethyl group is a common motif in pharmaceuticals as it can enhance metabolic stability and binding affinity.[3] This boronic acid serves as a key building block for introducing the 3,5-bis(trifluoromethyl)phenyl moiety into drug candidates.[2]
-
Materials Science: It is employed in the synthesis of organic electronics, such as organic light-emitting diodes (OLEDs), where the electronic properties of the molecule are crucial.[2]
-
Catalysis: It can act as a catalyst in certain organic reactions, improving efficiency and selectivity.[2]
Experimental Protocols
Synthesis of 3,5-Bis(trifluoromethyl)phenylboronic Acid
A common synthetic route involves the iridium-catalyzed borylation of 1,3-bis(trifluoromethyl)benzene followed by oxidative cleavage.
dot
Caption: Synthetic workflow for 3,5-bis(trifluoromethyl)phenylboronic acid.
Detailed Methodology:
-
In an inert atmosphere glovebox, combine 1,3-bis(trifluoromethyl)benzene, pinacol borane, [Ir(COD)(OMe)]₂, and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) in anhydrous tetrahydrofuran (THF).
-
Seal the reaction vessel and heat the mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water to obtain a solution of the aryl boronic ester.
-
To this solution, add sodium periodate and stir for 15 minutes.
-
Acidify the mixture with 1M hydrochloric acid and continue stirring at room temperature for 4 hours.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Representative Suzuki-Miyaura Coupling Protocol
The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with 3,5-bis(trifluoromethyl)phenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., toluene, dioxane, DMF/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the desired biaryl product.[5]
Biological Activity and Signaling Pathways
While 3,5-bis(trifluoromethyl)phenylboronic acid is primarily a synthetic reagent, boronic acids, in general, have been investigated for their biological activities. Phenylboronic acid, a related compound, has been shown to inhibit the migration of cancer cells by affecting signaling pathways involving Rho family GTPases.[6] It is plausible that 3,5-bis(trifluoromethyl)phenylboronic acid or its derivatives could exhibit interesting biological effects due to the presence of the trifluoromethyl groups, which can enhance cell permeability and metabolic stability. However, specific studies on the interaction of this particular compound with signaling pathways are not extensively reported in the public literature.
dot
Caption: Logical relationship of properties and application of the compound.
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid is a valuable and highly reactive building block in modern organic synthesis. Its unique electronic properties make it particularly well-suited for Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures. Its utility in drug discovery and materials science underscores its importance for researchers and scientists in these fields. The experimental protocols provided herein offer a practical guide for its synthesis and application. Further research into the biological activities of this compound and its derivatives may unveil new therapeutic opportunities.
References
- 1. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylboronic acid
CAS Number: 73852-19-4
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)phenylboronic acid, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, key applications, detailed experimental protocols, and safety information.
Physicochemical Properties
3,5-Bis(trifluoromethyl)phenylboronic acid is a white to light-colored powder.[1] Its key physical and chemical properties are summarized below. The presence of two trifluoromethyl groups significantly influences its electronic properties, enhancing its reactivity in various chemical transformations.[1][2]
| Property | Value |
| CAS Number | 73852-19-4[1] |
| Molecular Formula | C₈H₅BF₆O₂[1][3] |
| Molecular Weight | 257.93 g/mol [1][3] |
| Melting Point | 217-220 °C[4][5][6] |
| Appearance | White to light orange to green powder[1] |
| Purity | ≥95%[4][6] |
| Synonyms | 3,5-Bis(trifluoromethyl)benzeneboronic acid, 3,5-Di(trifluoromethyl)benzeneboronic acid[1][3][4] |
| InChI Key | BPTABBGLHGBJQR-UHFFFAOYSA-N[4][6] |
| SMILES String | OB(O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F[4][6] |
Note: The compound may contain varying amounts of its anhydride.[3][5]
Applications in Scientific Research
The unique electronic characteristics imparted by the trifluoromethyl groups make this compound a valuable building block in several areas of research and development.[1][2]
-
Drug Discovery: It is a crucial intermediate for synthesizing complex pharmaceutical compounds, particularly in the development of new therapeutics.[1][2] The trifluoromethyl groups can enhance a drug's efficacy, metabolic stability, and bioavailability.[2]
-
Suzuki-Miyaura Cross-Coupling: As a cornerstone reagent, it is extensively used in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental step in building intricate organic molecules.[1][2] The electron-withdrawing nature of the CF₃ groups can improve reaction selectivity and efficiency.[2]
-
Materials Science: It is employed in the creation of innovative materials such as organic semiconductors for OLEDs, polymers, and liquid crystals.[1] The trifluoromethyl groups contribute to enhanced thermal and chemical stability in these materials.[1]
-
Catalysis: Beyond its role as a coupling partner, it can act as a catalyst in certain reactions, such as amidations between carboxylic acids and amines.[1][7]
-
Organic Synthesis: It serves as a reactant in a variety of synthetic transformations, including the synthesis of methylene-arylbutenones, 4-aminoquinoline analogs, and primary amino acid derivatives with anticonvulsant activity.[4][5]
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction, a primary application of 3,5-Bis(trifluoromethyl)phenylboronic acid.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of an aryl halide with 3,5-Bis(trifluoromethyl)phenylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide, chloride, or iodide) (1.0 equiv.)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., DtBuPF, 3-6 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Anhydrous solvent (e.g., THF, t-amyl alcohol)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv.), 3,5-Bis(trifluoromethyl)phenylboronic acid (1.5 equiv.), and the base (3.0 equiv.) under an inert atmosphere.[8]
-
Solvent Addition: Add the anhydrous solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[8]
-
Degassing: Stir the resulting suspension and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[8]
-
Catalyst Addition: In a separate vial, quickly weigh the palladium catalyst and the phosphine ligand. Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.[8]
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (e.g., 70-80 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).[8]
-
Workup: Once complete, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.[8]
-
Purification: Transfer the mixture to a separatory funnel. Wash sequentially with an acidic solution (e.g., 1N HCl) to remove the base and excess boronic acid, followed by a brine wash.[8] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.[8]
Diagrams and Workflows
Visual representations of the chemical processes and experimental steps are provided below.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.
Safety and Handling
3,5-Bis(trifluoromethyl)phenylboronic acid is considered hazardous and requires careful handling in a laboratory setting.
Hazard Identification:
Precautionary Measures:
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[9][10] Handle in accordance with good industrial hygiene and safety practices.[9][10]
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[9][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles (European standard - EN 166).[9][10]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[9][10]
-
Respiratory Protection: For large-scale use or in case of emergency, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[9]
-
First Aid:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[9][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[10]
Storage:
-
Store at room temperature.[1] The material is classified under Storage Class Code 11 - Combustible Solids.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.es [fishersci.es]
- 10. fishersci.com [fishersci.com]
Synthesis of 3,5-Bis(trifluoromethyl)phenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid, a critical building block in modern organic chemistry and drug discovery. The document details the prevalent synthetic methodologies, with a focus on the Grignard reaction pathway. It includes structured data on reagents and reaction conditions, detailed experimental protocols, and visualizations of the synthetic route and a key application in Suzuki-Miyaura cross-coupling reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and pharmaceutical development. The trifluoromethyl groups on the phenyl ring give this molecule unique electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.[1][2]
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile organoboron compound widely employed in organic synthesis. Its utility stems from the presence of two strongly electron-withdrawing trifluoromethyl groups, which significantly influence the electronic properties of the phenyl ring, enhancing its reactivity in various cross-coupling reactions.[2] This reagent is particularly crucial in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[1] Notably, the incorporation of trifluoromethyl groups into drug candidates is a common strategy to improve their metabolic stability, bioavailability, and overall efficacy.[2]
This guide focuses on the practical synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid, providing detailed protocols and workflows to aid researchers in its preparation and application.
Synthetic Pathways
The most common and practical approach to the synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid involves the formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with a borate ester. An alternative, though less detailed in the literature for this specific compound, is through a lithiation reaction.
Grignard Reaction Pathway
The Grignard reaction is a robust and well-established method for forming carbon-carbon and carbon-heteroatom bonds. In the context of 3,5-Bis(trifluoromethyl)phenylboronic acid synthesis, the pathway involves two main steps:
-
Formation of the Grignard Reagent: 3,5-Bis(trifluoromethyl)bromobenzene is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the corresponding Grignard reagent, 3,5-Bis(trifluoromethyl)phenylmagnesium bromide.
-
Borylation: The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as triisopropyl borate or trimethyl borate, at low temperatures.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final product, 3,5-Bis(trifluoromethyl)phenylboronic acid.
The overall reaction scheme is depicted below:
Quantitative Data
Table 1: Key Reagents and Properties
| Reagent | Formula | Molar Mass ( g/mol ) | Key Properties |
| 3,5-Bis(trifluoromethyl)bromobenzene | C₈H₃BrF₆ | 293.01 | Starting material |
| Magnesium (turnings) | Mg | 24.31 | Forms the Grignard reagent |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | Boron source for borylation |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous solvent |
| Hydrochloric acid | HCl | 36.46 | For acidic workup |
Table 2: Typical Reaction Parameters
| Step | Parameter | Typical Value/Condition |
| Grignard Formation | Temperature | Room temperature to reflux |
| Reaction Time | 1-2 hours | |
| Borylation | Temperature | -78 °C to -60 °C |
| Reaction Time | 2 hours at low temperature, then warm to room temperature | |
| Hydrolysis | pH | Acidic (pH ~2) |
Experimental Protocols
The following is a detailed, representative experimental protocol for the synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid, compiled from general procedures for Grignard reactions and boronic acid syntheses.
Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium bromide (Grignard Reagent)
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in the flame-dried three-neck round-bottom flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 3,5-Bis(trifluoromethyl)bromobenzene (1 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.
-
Once the reaction has initiated, add the remaining solution of 3,5-Bis(trifluoromethyl)bromobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid
Materials:
-
Freshly prepared 3,5-Bis(trifluoromethyl)phenylmagnesium bromide solution
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Equipment:
-
Reaction flask from the previous step
-
Dropping funnel
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard solution over 30 minutes, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 2 M aqueous HCl until the pH is acidic (pH ~2).
-
Transfer the biphasic mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 3,5-Bis(trifluoromethyl)phenylboronic acid can be further purified by recrystallization.
Applications in Drug Development and Organic Synthesis
3,5-Bis(trifluoromethyl)phenylboronic acid is a key building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry.[1] Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2]
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryls, a common motif in many biologically active compounds. The electron-withdrawing nature of the trifluoromethyl groups in 3,5-Bis(trifluoromethyl)phenylboronic acid can enhance the rate and selectivity of the coupling reaction.
Role in Drug Discovery
The 3,5-bis(trifluoromethyl)phenyl moiety is present in a number of approved drugs and clinical candidates.[4] Its incorporation can significantly improve the pharmacological profile of a molecule. 3,5-Bis(trifluoromethyl)phenylboronic acid serves as a key intermediate in the synthesis of these complex pharmaceutical agents.
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid is an indispensable reagent in modern synthetic chemistry, offering a gateway to a wide array of complex organic molecules with applications in medicinal chemistry and materials science. The Grignard reaction pathway provides a reliable and scalable method for its synthesis. This guide has provided a detailed overview of the synthesis, including experimental protocols and visualizations of its synthetic route and applications, to support researchers in their scientific endeavors. The continued availability of high-purity 3,5-Bis(trifluoromethyl)phenylboronic acid is crucial for advancing chemical innovation and the development of next-generation therapeutics.[2]
References
An In-depth Technical Guide to the Structure Elucidation of 3,5-Bis(trifluoromethyl)phenylboronic Acid
This technical guide provides a comprehensive overview of the structural elucidation of 3,5-bis(trifluoromethyl)phenylboronic acid, a critical reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document outlines the key analytical techniques and experimental protocols used to confirm the identity and purity of this compound.
Compound Identity and Physicochemical Properties
3,5-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound with the chemical formula (CF₃)₂C₆H₃B(OH)₂.[1][2][3][4] It is widely utilized in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, due to the strong electron-withdrawing nature of its two trifluoromethyl groups.[5] This property enhances the reactivity and selectivity of the boronic acid in the formation of carbon-carbon bonds.[5]
| Property | Value | Reference |
| CAS Number | 73852-19-4 | [1][2][3][4] |
| Molecular Formula | C₈H₅BF₆O₂ | [2] |
| Molecular Weight | 257.93 g/mol | [1][2][3][4] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 217-220 °C (lit.) | [1][3] |
| Purity | Typically ≥95% | [1] |
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 3,5-bis(trifluoromethyl)phenylboronic acid in solution. A combination of ¹H, ¹³C, ¹¹B, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.
¹H NMR Spectral Data (Typical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s | 2H | H-2, H-6 (aromatic) |
| ~8.0 | s | 1H | H-4 (aromatic) |
| ~5.5 | br s | 2H | B(OH)₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet for the B(OH)₂ protons is due to exchange with residual water and quadrupolar broadening from the boron nucleus.
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-1 (ipso-carbon attached to Boron) |
| ~135 (q, J ≈ 35 Hz) | C-3, C-5 (carbons attached to CF₃) |
| ~130 | C-2, C-6 |
| ~125 | C-4 |
| ~123 (q, J ≈ 272 Hz) | CF₃ |
Note: The carbon signals for C-3, C-5, and the CF₃ groups will appear as quartets due to coupling with the fluorine atoms.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.
Expected Mass Spectrum Data
| m/z | Ion |
| 258.03 | [M+H]⁺ (protonated molecule) |
| 240.02 | [M-H₂O+H]⁺ (loss of water) |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality data for structural confirmation.
NMR Spectroscopy Protocol
A comprehensive NMR analysis involves acquiring spectra in a suitable deuterated solvent, typically DMSO-d₆ or acetone-d₆, due to the good solubility of arylboronic acids in these solvents.[6]
-
Sample Preparation: Dissolve approximately 10-20 mg of 3,5-bis(trifluoromethyl)phenylboronic acid in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters: Utilize proton decoupling. A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
-
¹¹B and ¹⁹F NMR Acquisition (Optional but Recommended):
-
These experiments provide further confirmation of the boron environment and the trifluoromethyl groups, respectively.
-
Mass Spectrometry Protocol
High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Analysis Mode: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Compare the experimentally observed m/z value with the theoretically calculated mass to confirm the elemental composition.
Visualization of the Elucidation Workflow
The logical flow of experiments for the structural elucidation of 3,5-bis(trifluoromethyl)phenylboronic acid can be visualized as follows:
Signaling Pathway Involvement and Applications
While 3,5-bis(trifluoromethyl)phenylboronic acid is primarily a synthetic building block, its derivatives can be designed to interact with biological pathways. For instance, boronic acids are known to form reversible covalent bonds with diols, a motif present in many biological molecules such as sugars and glycoproteins. This interaction can be exploited in the design of sensors and inhibitors. The diagram below illustrates a generalized concept of a boronic acid-based inhibitor targeting a signaling pathway.
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
solubility of 3,5-Bis(trifluoromethyl)phenylboronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a crucial building block in medicinal chemistry and materials science.[1] Its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, is particularly noteworthy.[1][2] The two trifluoromethyl groups on the phenyl ring significantly influence the compound's reactivity, stability, and solubility.[1] An in-depth understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This guide provides a comprehensive overview of the solubility characteristics of 3,5-bis(trifluoromethyl)phenylboronic acid, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection in synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-bis(trifluoromethyl)phenylboronic acid is presented below.
| Property | Value | Reference |
| CAS Number | 73852-19-4 | [1][3][4] |
| Molecular Formula | C₈H₅BF₆O₂ | [1][3] |
| Molecular Weight | 257.93 g/mol | [1][3][4] |
| Appearance | White to light orange to green powder | [1] |
| Melting Point | 217-220 °C (lit.) | [4] |
| Purity | ≥95% | [4] |
Solubility Profile
Quantitative solubility data for 3,5-bis(trifluoromethyl)phenylboronic acid is not extensively available in the public domain. However, the presence of the trifluoromethyl groups is known to enhance its solubility in various organic solvents.[1] Phenylboronic acids, in general, exhibit high solubility in polar solvents like ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5] For instance, 3,4,5-trifluorophenylboronic acid is soluble in highly polar organic solvents such as N,N-dimethylformamide (DMF) and alcohols, as well as tetrahydrofuran (THF), but is insoluble in less polar ether solvents and nonpolar solvents like petroleum ether and n-hexane.[6]
The following table provides a qualitative and estimated solubility profile for 3,5-bis(trifluoromethyl)phenylboronic acid based on the behavior of structurally similar compounds. Researchers should experimentally verify these values for their specific applications.
| Solvent | Dielectric Constant (20°C) | Polarity Index | Expected Solubility |
| Non-Polar Solvents | |||
| n-Hexane | 1.88 | 0.1 | Insoluble |
| Toluene | 2.38 | 2.4 | Sparingly Soluble |
| Polar Aprotic Solvents | |||
| Dioxane | 2.21 | 4.8 | Soluble |
| Tetrahydrofuran (THF) | 7.58 | 4.0 | Soluble |
| Acetone | 20.7 | 5.1 | Very Soluble |
| Acetonitrile (ACN) | 37.5 | 5.8 | Soluble |
| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Very Soluble |
| Polar Protic Solvents | |||
| Methanol (MeOH) | 32.7 | 5.1 | Very Soluble |
| Ethanol (EtOH) | 24.5 | 4.3 | Soluble |
| Water | 80.1 | 10.2 | Sparingly Soluble |
Experimental Protocol for Solubility Determination: Dynamic Method
A reliable method for determining the solubility of boronic acids is the dynamic (or synthetic) method.[5][7][8][9] This technique involves visually or instrumentally determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment:
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of 3,5-bis(trifluoromethyl)phenylboronic acid and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.
-
Controlled Heating: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).[7]
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe.[5][7][8][9]
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific composition.[7]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Solvent Selection for Synthetic Applications
The choice of solvent is critical for the success of reactions involving 3,5-bis(trifluoromethyl)phenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.[2] The solvent can significantly impact reaction kinetics, yield, and product isolation.
The following diagram illustrates a logical workflow for selecting an appropriate solvent system.
Caption: Logical workflow for selecting and optimizing a solvent system for Suzuki-Miyaura coupling.
Conclusion
While specific quantitative solubility data for 3,5-bis(trifluoromethyl)phenylboronic acid remains sparse in readily accessible literature, a strong understanding of its expected behavior can be inferred from the properties of similar fluorinated phenylboronic acids. The compound is anticipated to be highly soluble in polar organic solvents, a critical consideration for its application in organic synthesis. The provided experimental protocol for solubility determination offers a robust framework for researchers to generate precise data tailored to their specific needs. Furthermore, the solvent selection workflow provides a systematic approach to optimizing reaction conditions, ultimately facilitating the efficient use of this versatile reagent in research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-Bis(trifluoromethyl)phenylboronic acid, a critical reagent in modern organic synthesis. Its unique electronic properties, conferred by the two trifluoromethyl groups, make it an invaluable building block in medicinal chemistry, materials science, and catalysis. This document outlines its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
3,5-Bis(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group and two highly electron-withdrawing trifluoromethyl groups. These substituents significantly influence the reactivity of the molecule.
Below is a summary of its key quantitative and qualitative data:
| Property | Value |
| Molecular Weight | 257.93 g/mol [1][2] |
| Molecular Formula | C₈H₅BF₆O₂[1][2] |
| CAS Number | 73852-19-4[1][2] |
| Appearance | White to light orange to green powder[2] |
| Melting Point | 217-220 °C |
| Purity | Typically ≥95% |
| Synonyms | 3,5-Di(trifluoromethyl)benzeneboronic acid[1] |
| Storage | Store at room temperature[2] |
Applications in Research and Development
The distinct electronic characteristics of 3,5-Bis(trifluoromethyl)phenylboronic acid make it a versatile reagent in several advanced scientific fields.[3]
-
Drug Discovery and Medicinal Chemistry : The incorporation of trifluoromethyl groups is a widely used strategy in pharmaceutical development to enhance a drug's efficacy, metabolic stability, and bioavailability.[3] This compound serves as a key building block for synthesizing complex pharmaceutical agents, particularly in the development of new cancer therapies.[2]
-
Organic Electronics : It is utilized in the production of organic semiconductors, which are essential components for electronic devices such as Organic Light Emitting Diodes (OLEDs).[2]
-
Catalysis : Beyond its role as a substrate, this boronic acid can act as a catalyst in certain chemical reactions, including amidations, improving reaction efficiency and selectivity.[2][4]
-
Materials Science : The trifluoromethyl groups contribute to the development of specialized polymers and coatings with enhanced thermal and chemical stability.[2]
-
Analytical Chemistry : This derivative is employed in sensor technology for the detection of biomolecules like sugars, which is valuable for medical diagnostics and environmental monitoring.[2]
The primary application of 3,5-Bis(trifluoromethyl)phenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2][3] The strong electron-withdrawing nature of the trifluoromethyl groups enhances the reactivity and selectivity of these reactions.[3][5]
Experimental Protocols
Synthesis of 3,5-Bis(trifluoromethyl)phenylboronic Acid
A representative synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid is a two-step process starting from 1,3-bis(trifluoromethyl)benzene.[5]
Step 1: Borylation of 1,3-bis(trifluoromethyl)benzene [5]
-
In a glove box, combine 1,3-bis(trifluoromethyl)benzene (10.0 mmol), pinacol borane (14.8 mmol), [Ir(COD)(OMe)]₂ (9.2 µmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (20 µmol) in a reaction flask.
-
Add 10.0 mL of tetrahydrofuran (THF) to dissolve the mixture.
-
Seal the reaction flask, remove it from the glove box, and heat the mixture at 80°C for 16 hours.
-
After cooling to room temperature, transfer the solution to a 50 mL round-bottom flask.
-
Dilute the reaction mixture with 4.0 mL of water to obtain a solution of the aryl boronic ester.
Step 2: Hydrolysis to the Boronic Acid [5]
-
Add sodium periodate (14.8 mmol) to the aryl boronic ester solution and stir for 15 minutes.
-
Add 10 mL of a 1M hydrochloric acid solution to the mixture and continue stirring at room temperature for 4 hours.
-
Upon completion, extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura reaction using 3,5-Bis(trifluoromethyl)phenylboronic acid with an aryl halide.
Materials:
-
Aryl halide (e.g., aryl bromide, 1.0 mmol)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), 3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of Toluene/Ethanol).
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Diagrams and Workflows
The following diagrams illustrate key processes involving 3,5-Bis(trifluoromethyl)phenylboronic acid.
Caption: A diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: A flowchart outlining the general laboratory procedure for Suzuki-Miyaura coupling.
References
An In-Depth Technical Guide to 3,5-Bis(trifluoromethyl)phenylboronic Acid for Researchers and Drug Development Professionals
An authoritative guide on the physical, chemical, and reactive properties of 3,5-Bis(trifluoromethyl)phenylboronic acid, tailored for its application in advanced chemical synthesis and pharmaceutical research.
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, imparted by the two strongly electron-withdrawing trifluoromethyl groups, enhance its reactivity and stability, making it a valuable building block in various chemical transformations.[2] This guide provides a comprehensive overview of its characteristics, experimental protocols for its synthesis and key reactions, and its applications in drug discovery and beyond.
Core Physical and Chemical Characteristics
The fundamental physical and chemical properties of 3,5-Bis(trifluoromethyl)phenylboronic acid are summarized below, providing essential data for its handling, application, and characterization.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BF₆O₂ | [1] |
| Molecular Weight | 257.93 g/mol | [1] |
| Appearance | White to off-white or grayish-white solid/powder | [1][2] |
| Melting Point | 217-220 °C | [2] |
| Boiling Point | 248.1 ± 50.0 °C (Predicted) | [2] |
| Solubility | Soluble in methanol. |
Chemical Properties
| Property | Value/Information | Source(s) |
| CAS Number | 73852-19-4 | [2] |
| Synonyms | 3,5-Di(trifluoromethyl)benzeneboronic acid | [3] |
| pKa | 6.57 ± 0.10 (Predicted) | |
| Key Reactivity | Serves as a key reagent in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing trifluoromethyl groups enhance the reactivity of the boronic acid. | [1][2] |
Spectral Data
Detailed spectral analysis is crucial for the identification and quality control of 3,5-Bis(trifluoromethyl)phenylboronic acid. Below is a summary of expected spectral characteristics.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons would be expected. Due to the symmetry of the molecule, two distinct signals for the aromatic protons would be anticipated. |
| ¹³C NMR | Resonances for the aromatic carbons, with characteristic splitting patterns due to coupling with fluorine atoms of the trifluoromethyl groups, would be observed. |
| FTIR | Characteristic absorption bands for O-H stretching of the boronic acid hydroxyl groups, B-O stretching, and C-F stretching of the trifluoromethyl groups would be present. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M+) corresponding to the molecular weight of the compound. |
Experimental Protocols
Detailed methodologies for the synthesis and application of 3,5-Bis(trifluoromethyl)phenylboronic acid are provided to facilitate its use in a laboratory setting.
Synthesis of 3,5-Bis(trifluoromethyl)phenylboronic Acid
A common synthetic route to 3,5-Bis(trifluoromethyl)phenylboronic acid involves the borylation of 1,3-bis(trifluoromethyl)benzene.[2]
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
Pinacol borane (B₂pin₂)
-
[Ir(COD)(OMe)]₂ (catalyst)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (ligand)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium periodate (NaIO₄)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Brine
Procedure: [2]
-
Reaction Setup: In a glovebox, combine 1,3-bis(trifluoromethyl)benzene (10.0 mmol), pinacol borane (14.8 mmol), [Ir(COD)(OMe)]₂ (9.2 µmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (20 µmol) in a reaction flask. Add anhydrous THF (10.0 mL) to dissolve the reactants.
-
Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 80°C for 16 hours.
-
Work-up of Boronic Ester: After cooling to room temperature, dilute the reaction mixture with water (4.0 mL).
-
Hydrolysis to Boronic Acid: Add sodium periodate (14.8 mmol) to the solution and stir for 15 minutes. Subsequently, add 10 mL of 1M HCl and continue stirring at room temperature for 4 hours.
-
Extraction: Extract the mixture with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water (10 mL) and then with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-Bis(trifluoromethyl)phenylboronic acid. Further purification can be achieved by recrystallization or column chromatography.
Caption: Workflow for the synthesis of 3,5-Bis(trifluoromethyl)phenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reaction
3,5-Bis(trifluoromethyl)phenylboronic acid is a prominent coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds.[2]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
3,5-Bis(trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required by the catalyst, e.g., phosphine ligands)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
General Procedure:
-
Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), 3,5-Bis(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand.
-
Solvent Addition and Degassing: Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
Stability and Storage of 3,5-Bis(trifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3,5-Bis(trifluoromethyl)phenylboronic acid is a crucial building block in modern organic synthesis, valued for its role in constructing complex molecules for pharmaceuticals and materials science. The electron-withdrawing nature of its two trifluoromethyl groups enhances its reactivity in cross-coupling reactions but also influences its stability profile. This guide provides a comprehensive overview of the stability, primary decomposition pathways, and recommended storage and handling conditions for 3,5-bis(trifluoromethyl)phenylboronic acid to ensure its integrity and performance in research and development.
General Stability Profile
While many arylboronic acids are crystalline solids that can be handled in air, their long-term stability is a critical consideration. The stability of 3,5-bis(trifluoromethyl)phenylboronic acid is generally considered to be enhanced by its trifluoromethyl groups, particularly concerning its resistance to certain degradation pathways. However, like other boronic acids, it is susceptible to specific decomposition routes, primarily protodeboronation and the formation of cyclic anhydrides (boroxines).
Key Decomposition Pathways
The two primary chemical processes that affect the purity and reactivity of 3,5-bis(trifluoromethyl)phenylboronic acid over time are the reversible formation of its boroxine anhydride and the irreversible process of protodeboronation.
Anhydride (Boroxine) Formation
Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines. This is an equilibrium process, and it is common for commercial batches of 3,5-bis(trifluoromethyl)phenylboronic acid to contain varying amounts of its corresponding anhydride. The presence of the boroxine is not always detrimental, as it can often be used directly in chemical reactions or be reverted to the monomeric boronic acid form during reaction workup.
Protodeboronation
A more critical and irreversible decomposition pathway for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. For 3,5-bis(trifluoromethyl)phenylboronic acid, this results in the formation of 1,3-bis(trifluoromethyl)benzene. This process leads to a direct loss of the active reagent.
The general reaction is: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃
For highly electron-deficient arylboronic acids, such as 3,5-bis(trifluoromethyl)phenylboronic acid, this reaction is of significant concern, particularly under basic conditions.[1][2] Studies on various electron-deficient arylboronic acids have shown that they are susceptible to rapid decomposition in basic aqueous solutions.[1][2] In contrast, acid-catalyzed protodeboronation is generally considered negligible for this class of compounds.[1][2] The mechanism under basic conditions can be complex and may even involve the formation of a transient aryl anion.[1][3]
Caption: Equilibrium and decomposition pathways.
Factors Influencing Stability
| Factor | Influence on Stability | Rationale |
| pH | High Impact | Highly basic conditions (pH > 13) significantly accelerate protodeboronation.[1][2][4] The compound is more stable in neutral or acidic aqueous media. |
| Moisture | High Impact | Water is a reactant in both boroxine formation and protodeboronation. Storage in a dry environment is crucial. |
| Temperature | Moderate Impact | Elevated temperatures can increase the rate of decomposition reactions. Refrigerated storage is often recommended for arylboronic acids to minimize degradation over time. |
| Light | Low to Moderate Impact | While not as critical as moisture or pH, prolonged exposure to UV light can potentially contribute to degradation. Storage in opaque containers is a good practice. |
| Oxygen | Low Impact | The primary decomposition pathways are not oxidative. However, storage under an inert atmosphere (e.g., nitrogen or argon) is a general best practice for high-purity reagents to prevent any potential side reactions. |
Recommended Storage and Handling
To maximize the shelf-life and ensure the integrity of 3,5-bis(trifluoromethyl)phenylboronic acid, the following storage and handling procedures are recommended:
-
Storage Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to minimize exposure to moisture.
-
Container: Keep the container tightly sealed and use an opaque or amber vial to protect from light.
-
Handling:
-
Handle in a well-ventilated area or in a glovebox to minimize moisture contact.
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid creating dust.
-
After use, ensure the container is tightly sealed.
-
Experimental Protocol: General Method for Assessing Stability
While a comprehensive, long-term stability study requires a rigorous experimental design, a general protocol to assess the purity and detect degradation of a batch of 3,5-bis(trifluoromethyl)phenylboronic acid can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective:
To determine the purity of a sample of 3,5-bis(trifluoromethyl)phenylboronic acid and to identify and quantify the major degradation product, 1,3-bis(trifluoromethyl)benzene.
Materials:
-
3,5-Bis(trifluoromethyl)phenylboronic acid sample
-
1,3-Bis(trifluoromethyl)benzene (as a reference standard)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Analytical balance
Methodology:
Caption: Experimental workflow for stability assessment.
-
Sample Preparation: a. Accurately weigh a known amount of the 3,5-bis(trifluoromethyl)phenylboronic acid sample into a clean vial. b. Accurately weigh a known amount of the internal standard and add it to the same vial. c. Dissolve the mixture in a precise volume of a suitable deuterated solvent. d. Transfer the solution to an NMR tube.
-
NMR Acquisition: a. Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration. b. Acquire a quantitative ¹⁹F NMR spectrum. This can be particularly useful for fluorinated compounds.
-
Data Analysis: a. In the ¹H NMR spectrum, identify the characteristic aromatic proton signals for 3,5-bis(trifluoromethyl)phenylboronic acid, 1,3-bis(trifluoromethyl)benzene, and the internal standard. b. In the ¹⁹F NMR spectrum, identify the signals for the -CF₃ groups of the boronic acid and its protodeboronated byproduct. c. Carefully integrate the identified peaks. d. Calculate the molar ratio of the boronic acid to the degradation product and to the internal standard. This will allow for the determination of the absolute purity of the sample and the percentage of degradation.
-
For Time-Course Studies: a. Aliquot the solid boronic acid into several vials. b. Store these vials under different conditions (e.g., refrigerated, room temperature, elevated humidity). c. At specified time points (e.g., 1, 3, 6 months), take one vial from each condition and perform the NMR analysis as described above. d. Plot the percentage of remaining boronic acid versus time for each storage condition.
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid is a valuable reagent whose utility is maximized when its chemical integrity is maintained. While generally stable as a solid, it is susceptible to reversible anhydride formation and, more critically, irreversible protodeboronation, especially in the presence of moisture and basic conditions. By adhering to the recommended storage and handling guidelines—namely, storing the compound in a cool, dry, and inert environment—researchers can significantly extend its shelf-life and ensure reliable results in their synthetic applications. Regular purity checks, for which a general NMR-based protocol is provided, are recommended for aged samples or when used in sensitive applications.
References
Commercial Availability and Synthetic Utility of 3,5-Bis(trifluoromethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis. Its unique electronic properties, imparted by the two strongly electron-withdrawing trifluoromethyl groups, make it an important building block for the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides an in-depth overview of the commercial availability of 3,5-bis(trifluoromethyl)phenylboronic acid, its key chemical properties, and a detailed examination of its application in one of the most powerful cross-coupling reactions: the Suzuki-Miyaura reaction.
Commercial Availability
3,5-Bis(trifluoromethyl)phenylboronic acid is readily available from a variety of major chemical suppliers. The typical purity offered is ≥95%. Below is a summary of prominent suppliers and their product offerings.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | 471070 | ≥95% | 5 g |
| TCI Chemicals | B1886 | >95.0% | 1g, 5g, 25g |
| Chem-Impex | 01815 | 95-105% (by titration) | Inquire for details |
| Fisher Scientific | As Sigma-Aldrich | ≥95% | 5 g[1] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reagent is crucial for its successful application in synthesis. The key properties of 3,5-bis(trifluoromethyl)phenylboronic acid are summarized below.
| Property | Value | Reference |
| CAS Number | 73852-19-4 | |
| Molecular Formula | C₈H₅BF₆O₂ | |
| Molecular Weight | 257.93 g/mol | |
| Appearance | White to light orange to green powder/crystal | |
| Melting Point | 217-220 °C (lit.) | |
| Purity | ≥95% | |
| Synonyms | 3,5-Di(trifluoromethyl)benzeneboronic acid |
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
3,5-Bis(trifluoromethyl)phenylboronic acid is a key reactant in the synthesis of a variety of complex molecules.[2] It is frequently used in the synthesis of methylene-arylbutenones, 4-aminoquinoline analogs, and primary amino acid derivatives with anticonvulsant activity. One of its most prominent applications is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[2][3][4]
The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (in this case, 3,5-bis(trifluoromethyl)phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base.[3] The trifluoromethyl groups on the phenylboronic acid can enhance the reactivity and stability of the molecule in these reactions.
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for use with 3,5-bis(trifluoromethyl)phenylboronic acid.
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask or pressure tube) under an inert atmosphere, add the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, and the base.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel. The concentration is typically in the range of 0.1 M with respect to the aryl halide.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time (typically 3-24 hours). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous acid (e.g., 1N HCl) to remove the base and excess boronic acid. Wash the organic layer with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method such as column chromatography or recrystallization to yield the desired biaryl product.[5]
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for procurement and use in a research setting.
References
electronic effects of trifluoromethyl groups in boronic acids
An In-depth Technical Guide on the Electronic Effects of Trifluoromethyl Groups in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are a cornerstone of modern organic chemistry, with wide-ranging applications from catalysis to medicinal chemistry.[1] Their utility is intrinsically linked to the Lewis acidic nature of the boron center, which can be modulated by substituents on the aryl ring.[1][2] The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, has become a key strategy for fine-tuning the electronic properties of these molecules. The CF₃ group is a potent electron-withdrawing group, a property that significantly enhances the Lewis acidity of the boronic acid.[3][4] This heightened acidity is crucial for applications in anion sensing, catalysis, and designing bioactive molecules that can effectively interact with biological targets.[5][6]
The trifluoromethyl group imparts unique characteristics to parent molecules, including increased metabolic stability and bioavailability, making trifluoromethylated boronic acids highly valuable building blocks in drug discovery.[7][8] This guide provides a detailed examination of the electronic effects of the CF₃ group on boronic acids, supported by quantitative data, experimental methodologies, and process visualizations.
The Potent Electron-Withdrawing Nature of the Trifluoromethyl Group
The trifluoromethyl group exerts a powerful electron-withdrawing effect, primarily through induction (the σ-inductive effect).[3][4] This is a consequence of the high electronegativity of the three fluorine atoms, which polarize the C-F bonds and draw electron density away from the aromatic ring and, subsequently, from the boronic acid moiety. Unlike a single fluorine substituent, which has both an inductive withdrawing effect and a resonance donating effect, the CF₃ group's influence is almost exclusively inductive.[3]
This strong inductive pull has a profound impact on the Lewis acidity of the boronic acid. Boronic acids function as Lewis acids by accepting a pair of electrons from a Lewis base (e.g., water or a hydroxide ion) into the empty p-orbital of the boron atom. This converts the boron from a neutral, trigonal planar sp² hybridized state to an anionic, tetrahedral sp³ hybridized boronate species. By withdrawing electron density from the boron center, the CF₃ group makes the boron atom more electron-deficient and thus a stronger Lewis acid, facilitating the formation of the boronate complex.[5][9]
Quantitative Analysis of Electronic Effects
The impact of the trifluoromethyl group on the acidity of phenylboronic acids is most clearly demonstrated by comparing their pKₐ values. The pKₐ is a measure of the equilibrium between the boronic acid and its conjugate base, the boronate ion. A lower pKₐ value indicates a stronger acid.
Data Presentation: Acidity of Substituted Phenylboronic Acids
The following table summarizes the pKₐ values for various monosubstituted phenylboronic acids, illustrating the significant influence of the CF₃ group, particularly in comparison to other substituents.
| Substituent (X) in X-C₆H₄B(OH)₂ | Ortho Position pKₐ | Meta Position pKₐ | Para Position pKₐ | Reference(s) |
| -CF₃ | 9.45 - 9.58 | 7.85 - 7.88 | 7.82 - 7.90 | [10] |
| -OCF₃ | 9.49 - 9.51 | 7.79 | 7.96 - 8.11 | [10][11] |
| -F | 7.85 - 7.89 | 8.09 - 8.15 | 8.71 - 8.77 | [5][10] |
| -OCH₃ | 9.31 | 8.46 | No data | [10] |
| -H (Unsubstituted) | 8.86 | 8.86 | 8.86 | [5] |
Note: pKₐ values can vary slightly based on the determination method (e.g., spectrophotometric vs. potentiometric titration).[10]
Positional Isomerism and the "Ortho Effect"
The data clearly reveals that the position of the CF₃ group is critical:
-
Meta and Para Isomers: The introduction of a CF₃ group at the meta or para position results in a significant increase in acidity (a drop in pKₐ of approximately one unit) compared to unsubstituted phenylboronic acid.[10] This is a direct consequence of the group's strong electron-withdrawing inductive effect, which stabilizes the resulting anionic boronate.
-
Ortho Isomer: In stark contrast, the ortho-trifluoromethylphenylboronic acid is a much weaker acid than its meta and para counterparts, and is even less acidic than the parent phenylboronic acid.[10][12] This phenomenon is attributed to a dominant steric effect. The bulky CF₃ group proximal to the boronic acid sterically hinders the geometric change from trigonal planar to tetrahedral that occurs upon formation of the boronate ion.[5][10] This steric inhibition outweighs the electronic withdrawing effect, thus decreasing the acidity. A similar steric effect is observed for the bulky -OCF₃ group in the ortho position.[10]
Experimental Protocols
The characterization and quantification of the electronic properties of trifluoromethylated boronic acids rely on several key experimental techniques.
Determination of Acidity Constant (pKₐ)
The pKₐ values are fundamental to understanding the Lewis acidity of boronic acids. Two common methods are employed:
-
Spectrophotometric Titration:
-
Preparation: A solution of the boronic acid is prepared in a suitable solvent system (e.g., a buffer solution or a mixture like water/methanol).
-
Titration: The pH of the solution is systematically varied by adding a strong acid or base.
-
Measurement: The UV-Vis absorbance spectrum is recorded at each pH value.
-
Analysis: The boronic acid and its conjugate boronate ion typically have different UV-Vis spectra. By plotting the change in absorbance at a specific wavelength against the pH, a titration curve is generated.
-
Calculation: The pKₐ is determined from the inflection point of this curve, often by fitting the data to the Henderson-Hasselbalch equation.
-
-
Potentiometric Titration:
-
Preparation: A solution of the boronic acid of known concentration is prepared.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Analysis: A plot of pH versus the volume of titrant added is created.
-
Calculation: The pKₐ corresponds to the pH at the half-equivalence point of the titration curve. This method can yield results consistent with spectrophotometry.[11]
-
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): Multinuclear NMR spectroscopy is essential for structural confirmation.
-
¹H and ¹³C NMR: Provide information about the proton and carbon environments in the molecule, confirming the overall structure.
-
¹¹B NMR: Is particularly useful for studying the boron center. The chemical shift of the ¹¹B nucleus is sensitive to its coordination state, allowing for the distinction between the trigonal boronic acid and the tetrahedral boronate.
-
¹⁹F NMR: Is used to characterize the trifluoromethyl group and can provide insights into the electronic environment of the fluorine atoms.[5][12]
-
Structural Analysis
-
Single Crystal X-ray Diffraction: This technique provides the precise three-dimensional structure of the molecule in the solid state.[12] It allows for the determination of bond lengths, bond angles, and dihedral angles, such as the twist between the phenyl ring and the boronic acid group.[5] This information is crucial for understanding intermolecular interactions, like the typical hydrogen-bonded dimers formed by boronic acids, and for visualizing the steric hindrance in ortho-substituted isomers.[5][12]
Visualizations: Workflows and Logical Relationships
Boronic Acid - Boronate Equilibrium
Caption: Equilibrium between the trigonal planar boronic acid and the tetrahedral boronate.
Experimental Workflow for pKₐ Determination (Potentiometric Titration)
Caption: Workflow for pKₐ determination using potentiometric titration.
Influence of CF₃ Position on Acidity
Caption: Logical relationship between CF₃ position and resulting acidity.
Conclusion
The trifluoromethyl group exerts a powerful and position-dependent electronic effect on boronic acids. Its strong inductive electron-withdrawing nature significantly increases the Lewis acidity of meta- and para-substituted phenylboronic acids.[12] However, in the ortho position, this electronic influence is overshadowed by steric hindrance, which destabilizes the formation of the tetrahedral boronate and leads to a decrease in acidity.[5][10] A thorough understanding of these electronic and steric effects, quantified by pKₐ values and confirmed through spectroscopic and structural analysis, is paramount for the rational design of boronic acids in drug development, catalysis, and materials science. The ability to precisely modulate the Lewis acidity of the boron center makes trifluoromethylated boronic acids indispensable tools for creating advanced and effective chemical entities.
References
- 1. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical and electronic properties of air-stable organoboron compounds with strongly electron-accepting bis(fluoromesityl)boryl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 3,5-Bis(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a crucial reagent in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of carbon-carbon bonds, a fundamental step in the construction of complex organic molecules. The strong electron-withdrawing nature of the two trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the molecule, enhancing reactivity and often leading to high yields in cross-coupling reactions. This attribute makes it an indispensable building block for the synthesis of novel therapeutic agents and functional materials, where the incorporation of trifluoromethyl groups can improve metabolic stability, bioavailability, and efficacy.
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following protocols are generalized from established procedures for Suzuki-Miyaura cross-coupling reactions and can be adapted for specific substrates when using 3,5-bis(trifluoromethyl)phenylboronic acid.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 mmol, 1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. The concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be carried out using conventional heating with a reflux condenser or under microwave irradiation.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Experimental Workflow Diagram
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, which can be used as a reference for optimizing reactions with 3,5-bis(trifluoromethyl)phenylboronic acid. Due to the electron-withdrawing nature of the trifluoromethyl groups, 3,5-bis(trifluoromethyl)phenylboronic acid is expected to show high reactivity, potentially leading to comparable or higher yields under similar conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid (Reference Data)
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 2 | 4-Bromanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 98 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 110 | 6 | 92 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | 16 | 85 |
| 5 | 4-Chlorotoluene | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-Amyl alcohol | 110 | 24 | 88 |
| 6 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 12 | 97 |
Note: This table is a compilation of representative data from various sources and is intended for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The presence of the trifluoromethyl groups enhances its reactivity, making it a valuable tool for medicinal chemists and materials scientists. The provided protocols and workflow diagrams offer a solid foundation for researchers to develop and optimize their synthetic routes. For specific applications, it is recommended to perform small-scale optimization of the catalyst, ligand, base, and solvent system to achieve the highest possible yields.
Application Notes: 3,5-Bis(trifluoromethyl)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile organoboron compound widely utilized as a building block in organic synthesis.[1] Its chemical formula is (CF₃)₂C₆H₃B(OH)₂, and it appears as a white to off-white solid with a melting point of 217-220 °C.[2] The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring significantly influences its electronic properties. This characteristic makes it a valuable reagent in medicinal chemistry and materials science, often used to enhance properties such as metabolic stability, bioavailability, and reactivity.[3]
The primary application of 3,5-bis(trifluoromethyl)phenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2][3] The electron-deficient nature of the aryl group can enhance the rate and selectivity of these transformations.[3]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organoboron compound and an organohalide. This reaction is renowned for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4] When using 3,5-bis(trifluoromethyl)phenylboronic acid, the reaction facilitates the synthesis of biaryl structures containing the electron-deficient 3,5-bis(trifluoromethyl)phenyl moiety.
Illustrative Reaction Conditions
While specific yields vary depending on the substrate, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with various aryl halides.
| Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 4-Bromotoluene | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 90-98% |
| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (2%) | XPhos (5%) | K₂CO₃ (2.0) | 1,4-Dioxane | 110 | 16 | 85-95% |
| 2-Iodopyridine | Pd(PPh₃)₄ (3%) | - | Cs₂CO₃ (2.0) | DMF | 90 | 8 | 88-96% |
| 4-Bromoanisole | PdCl₂(dppf) (3%) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 12 | 90-97% |
| Phenyl Triflates | Pd(OAc)₂ (2%) | RuPhos (4%) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 80-90% |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3,5-bis(trifluoromethyl)phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add the aryl halide (1.0 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 mmol), the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of toluene) to the flask via syringe. If a biphasic system is used, add the appropriate amount of degassed water (e.g., 1 mL).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously for the specified time (typically 8-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow.
Other Palladium-Catalyzed Applications
Beyond the Suzuki-Miyaura reaction, 3,5-bis(trifluoromethyl)phenylboronic acid can serve as an arylating agent in other cross-coupling reactions.
Heck-Type (Oxidative) Coupling
In a variation of the Heck reaction, arylboronic acids can be used in place of aryl halides to form C-C bonds with alkenes.[5] This halide-free approach is considered more environmentally benign.[5] The reaction typically requires an oxidant to regenerate the active Pd(II) catalyst.
Illustrative Reaction Conditions for Heck-Type Coupling with Phenylboronic Acids:
| Alkene | Arylating Agent | Pd Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) |
| Eugenol | Phenylboronic Acid | Pd(OAc)₂ (1%) | Cu(OAc)₂ (2.0) | DMF | 100 | 4 |
| Estragole | Phenylboronic Acid | PdCl₂(MeCN)₂ (1%) | Cu(OAc)₂·H₂O (2.0) | DMF | 100 | 4 |
| Styrene | Phenylboronic Acid | Pd(OAc)₂ (1%) | Benzoquinone (2.0) | DMF/H₂O | 80 | 6 |
General Protocol for Oxidative Heck-Type Coupling
Procedure:
-
Reaction Setup: In a reaction vial, combine the alkene (1.0 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and an oxidant (e.g., Cu(OAc)₂, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., 5 mL of DMF).
-
Reaction Execution: Seal the vial and heat the mixture with stirring at the required temperature (e.g., 100 °C) for 4-6 hours.
-
Workup and Purification: After cooling, the workup and purification follow a similar procedure to the Suzuki-Miyaura coupling, typically involving aqueous extraction and column chromatography to isolate the arylated alkene product.[5]
Other Potential Coupling Reactions
Vendor application data suggests 3,5-bis(trifluoromethyl)phenylboronic acid is also a suitable reactant for:
-
Negishi Coupling: Coupling with an organozinc reagent.[6]
-
Ullmann Coupling: A copper-catalyzed reaction, often for forming C-O or C-N bonds, though C-C coupling is also possible.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
The Versatility of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Medicinal Chemistry: A Building Block for Potent Therapeutics
3,5-Bis(trifluoromethyl)phenylboronic acid is a key building block in medicinal chemistry, prized for its ability to impart unique and beneficial properties to drug candidates. Its two trifluoromethyl groups significantly influence the electronic nature of the phenyl ring, enhancing the reactivity and stability of the boronic acid in crucial synthetic reactions. These fluorine-containing moieties are also sought after in drug design to improve metabolic stability, bioavailability, and binding affinity of the final compound.
This versatile reagent is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery.[1][2] This allows for the efficient assembly of complex molecular architectures from readily available starting materials. The applications of 3,5-bis(trifluoromethyl)phenylboronic acid span a range of therapeutic areas, including the development of novel antibacterial agents, kinase inhibitors for oncology, and potential treatments for neurological disorders.
Application in the Development of Potent Antibacterial Agents
A significant application of 3,5-bis(trifluoromethyl)phenylboronic acid is in the synthesis of pyrazole derivatives with potent antibacterial activity, particularly against Gram-positive bacteria.[3] The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety has been shown to be a successful strategy in designing new antibiotics to combat drug-resistant pathogens.[3]
Quantitative Data: Antibacterial Activity of Pyrazole Derivatives
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's effectiveness. The table below summarizes the MIC values for a series of pyrazole derivatives synthesized using a precursor derived from 3,5-bis(trifluoromethyl)phenylboronic acid, demonstrating their potent activity against various bacterial strains.[3]
| Compound | S. aureus (ATCC 29213) | S. aureus (MRSA, ATCC 33591) | E. faecalis (ATCC 29212) | B. subtilis (ATCC 6633) |
| 1 | 2 µg/mL | 2 µg/mL | 2 µg/mL | 1 µg/mL |
| 2 | 1 µg/mL | 1 µg/mL | 2 µg/mL | 1 µg/mL |
| 3 | 2 µg/mL | 2 µg/mL | 4 µg/mL | 2 µg/mL |
| 5 | 1 µg/mL | 1 µg/mL | 1 µg/mL | 0.5 µg/mL |
| 6 | 2 µg/mL | 1 µg/mL | 4 µg/mL | 1 µg/mL |
| 8 | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.25 µg/mL |
| 9 | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL | 0.25 µg/mL |
| 10 | 0.25 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.5 µg/mL |
| 11 | 0.25 µg/mL | 0.25 µg/mL | 0.5 µg/mL | 0.25 µg/mL |
Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
The synthesis of these potent antibacterial agents involves a multi-step process, beginning with the reaction of 3',5'-bis(trifluoromethyl)acetophenone. The resulting pyrazole aldehyde is then used in a reductive amination reaction with various anilines to produce the final pyrazole derivatives.[3]
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 3',5'-bis(trifluoromethyl)acetophenone (10 mmol) in anhydrous ethanol (50 mL), add 4-hydrazinobenzoic acid (10.5 mmol).
-
Reflux the reaction mixture for 8 hours.
-
Remove the solvent under reduced pressure to obtain the dry hydrazone intermediate.
Step 2: Synthesis of the Pyrazole Aldehyde (Vilsmeier-Haack Reaction)
-
Dissolve the dried hydrazone intermediate in anhydrous N,N-dimethylformamide (DMF) (30 mL).
-
Cool the solution in an ice bath and slowly add the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF).
-
Stir the reaction mixture at room temperature for the specified time.
-
Pour the reaction mixture into crushed ice and neutralize with a sodium hydroxide solution.
-
Collect the precipitated pyrazole aldehyde by filtration and wash with water.
Step 3: Reductive Amination to Final Pyrazole Derivatives
-
To a solution of the pyrazole aldehyde (1 mmol) in methanol, add the desired aniline derivative (1.2 mmol) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium borohydride (1.5 mmol) in portions and continue stirring for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.
Application in the Development of Kinase Inhibitors for Cancer Therapy
The 3,5-bis(trifluoromethyl)phenyl moiety is a valuable pharmacophore in the design of kinase inhibitors, which are a major class of anticancer drugs. The strong electron-withdrawing nature of the trifluoromethyl groups can lead to enhanced binding affinity and selectivity for the target kinase. This has been exploited in the development of inhibitors for targets such as the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[4]
Quantitative Data: EGFR Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC₅₀) is used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC₅₀ values for representative EGFR inhibitors, highlighting the potency that can be achieved with molecules containing trifluoromethyl groups.
| Compound | EGFR (wild-type) IC₅₀ | EGFR (L858R mutant) IC₅₀ |
| Gefitinib | 25-50 nM | 10-20 nM |
| Erlotinib | 2-5 nM | 5-10 nM |
| Lapatinib | 10 nM | 12 nM |
| Representative Pyrimidine Derivative | 91 nM | Not Reported |
Note: The pyrimidine derivative is an example of a class of compounds that can be synthesized to include the 3,5-bis(trifluoromethyl)phenyl moiety, though this specific example may not contain it.[5]
Experimental Protocol: General Suzuki-Miyaura Coupling for Kinase Inhibitor Synthesis
The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are common scaffolds for kinase inhibitors.
-
In a reaction vessel, combine the aryl halide (1.0 eq), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an aqueous solution of sodium carbonate (2 M, 2.0 eq) or potassium carbonate.
-
Add a suitable solvent system, such as a mixture of toluene and ethanol, or dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Signaling Pathway: EGFR and PI3K/AKT/mTOR
Small molecule inhibitors targeting EGFR block the downstream signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[2][6]
Other Medicinal Chemistry Applications
Beyond antibacterial and anticancer agents, 3,5-bis(trifluoromethyl)phenylboronic acid serves as a reactant in the synthesis of other classes of biologically active molecules, including:
-
4-Aminoquinoline Analogs: These compounds are of interest for their potential antimalarial and anticancer activities.[7]
-
Primary Amino Acid Derivatives: This class of molecules has been investigated for anticonvulsant properties.[7]
-
Aryl-substituted Succinimides: These have been explored for various therapeutic applications.[7]
The continued use of 3,5-bis(trifluoromethyl)phenylboronic acid in drug discovery programs underscores its importance as a versatile and valuable building block for the creation of novel and potent therapeutic agents.
References
- 1. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Application Notes and Protocols for Suzuki Coupling with 3,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This application note provides a detailed protocol for the use of 3,5-bis(trifluoromethyl)phenylboronic acid in Suzuki coupling reactions. The presence of two strongly electron-withdrawing trifluoromethyl groups on the phenyl ring enhances the reactivity of this boronic acid, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This document outlines a general experimental procedure, provides a compilation of reaction conditions for various substrates, and includes diagrams to illustrate the workflow and underlying catalytic cycle.
General Reaction Scheme
The Suzuki coupling of an aryl halide with 3,5-bis(trifluoromethyl)phenylboronic acid is typically catalyzed by a palladium complex in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with 3,5-bis(trifluoromethyl)phenylboronic acid. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)
-
Deionized water (if using an aqueous base solution)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.03 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane). If using an aqueous base solution, the solvent system is often a mixture such as toluene/ethanol/water.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions for the Suzuki coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with a range of aryl and heteroaryl halides.
| Aryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 88 |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 6 | 95 |
| 2-Bromopyridine | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 78 |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 8 | >95 (conversion)[4] |
| 3-Bromoquinoline | P1-xantphos (1.2) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 0.17 | 82[5] |
| 4-Bromoacetophenone | Schiff base-Pd(II) complex (1) | K₂CO₃ (2) | DMF/H₂O | 100 | 1 | 98 (conversion)[6] |
| 2-Bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ (2.5) / L1* (5) | K₃PO₄ (2) | THF | 60 | 1 | 85 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 6. rose-hulman.edu [rose-hulman.edu]
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)phenylboronic Acid in Organic Electronics
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile and highly sought-after building block in the design and synthesis of advanced organic electronic materials. Its unique electronic properties, imparted by the two strongly electron-withdrawing trifluoromethyl (-CF₃) groups, make it an invaluable component for tuning the energy levels, charge transport characteristics, and overall performance of organic semiconductors. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science, focusing on the utilization of 3,5-bis(trifluoromethyl)phenylboronic acid in the development of materials for organic light-emitting diodes (OLEDs) and other organic electronic devices.
The primary application of 3,5-bis(trifluoromethyl)phenylboronic acid in this context is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful carbon-carbon bond-forming reaction allows for the straightforward incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety into a wide array of conjugated molecular and polymeric systems. The presence of the -CF₃ groups can significantly lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material, which is a critical strategy for designing efficient electron-transporting and emissive materials.[1]
Key Applications in Organic Electronics
The incorporation of the 3,5-bis(trifluoromethyl)phenyl group into organic semiconductors offers several key advantages:
-
Enhanced Electron Affinity: The strong inductive effect of the two trifluoromethyl groups significantly increases the electron affinity of the molecule, facilitating improved electron injection and transport.
-
Deep HOMO and LUMO Levels: The electron-withdrawing nature of the moiety leads to a stabilization of the frontier molecular orbitals, resulting in deeper HOMO and LUMO energy levels. This is particularly beneficial for creating materials with specific energy level alignments in multi-layered organic electronic devices.
-
Improved Stability: The C-F bonds are exceptionally strong, contributing to the overall chemical and thermal stability of the final material, a crucial factor for device longevity.
-
Tuning of Optoelectronic Properties: The substitution pattern allows for precise control over the electronic and photophysical properties of the material, including its emission color and quantum efficiency.
These properties make 3,5-bis(trifluoromethyl)phenylboronic acid a key ingredient in the synthesis of:
-
Electron Transport Materials (ETMs): Materials designed to efficiently transport electrons from the emissive layer to the cathode in OLEDs.
-
Hole Transport Materials (HTMs): While less common, its incorporation can be used to fine-tune the electronic properties of hole-transporting molecules.
-
Emissive Materials: Particularly in the design of host and dopant materials for the emissive layer of OLEDs, including those exhibiting thermally activated delayed fluorescence (TADF).
Featured Application: Narrowband Green Emissive Material for High-Performance OLEDs
A notable example of the successful application of 3,5-bis(trifluoromethyl)phenylboronic acid is in the synthesis of DBNDO-3 , a narrowband green thermally activated delayed fluorescence (TADF) emitter for ultra-high-definition (UHD) displays.[2] The incorporation of the 3,5-bis(trifluoromethyl)phenyl unit plays a crucial role in achieving the desired emission characteristics.
Quantitative Data Summary
The following table summarizes the key performance metrics of the DBNDO-3 emitter and the corresponding OLED device.
| Parameter | Value | Reference |
| Photophysical Properties (in Toluene) | ||
| Emission Peak (λₑₘ) | 518 nm | [2] |
| Full Width at Half Maximum (FWHM) | 16 nm | [2] |
| Photoluminescence Quantum Yield (PLQY) | > 95% | [2] |
| OLED Device Performance | ||
| Peak External Quantum Efficiency (EQEₘₐₓ) | 32.0% | [2] |
| Electroluminescence FWHM | 19.4 nm | [2] |
| CIEy Coordinate | 0.75 | [2] |
Experimental Protocols
The synthesis of organic electronic materials utilizing 3,5-bis(trifluoromethyl)phenylboronic acid predominantly involves the Suzuki-Miyaura cross-coupling reaction. Below is a general protocol followed by a more specific, albeit generalized, procedure for the synthesis of a triarylborane-based material.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol outlines the general steps for coupling an aryl halide (Ar-X, where X = Br, I) with 3,5-bis(trifluoromethyl)phenylboronic acid.
Materials:
-
Aryl halide (1.0 eq)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., Toluene, Dioxane, THF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.
-
Solvent Addition: Add the degassed solvent(s) to the flask under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired compound.
Visualization of the Suzuki-Miyaura Coupling Workflow
References
Application Notes & Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors Using 3,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, making them prime targets for drug development, particularly in oncology. The discovery of small molecule kinase inhibitors has revolutionized cancer treatment.[1] A key strategy in designing potent and selective kinase inhibitors involves the incorporation of specific chemical moieties to enhance pharmacological properties. The 3,5-bis(trifluoromethyl)phenyl group is a valuable building block in this context. The trifluoromethyl groups can improve drug efficacy, metabolic stability, and bioavailability.[2]
This document provides detailed application notes and experimental protocols for the synthesis of novel kinase inhibitors using 3,5-Bis(trifluoromethyl)phenylboronic acid as a key reagent. This versatile compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to efficiently create carbon-carbon bonds in the construction of complex organic molecules.[2][3] We will focus on the synthesis of inhibitors targeting the RAF kinase family, key components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in human cancers.[4][5]
Application Notes: Targeting the RAF/MEK/ERK Pathway
The RAS-RAF-MEK-ERK cascade is a critical signaling pathway that controls cell proliferation, differentiation, and survival.[5] Mutations in this pathway, particularly in the BRAF kinase, are common oncogenic drivers in various malignancies, including melanoma.[4][6] The development of inhibitors targeting mutant BRAF (e.g., BRAFV600E) has shown significant clinical benefit.[6] The 3,5-bis(trifluoromethyl)phenyl moiety is an attractive pharmacophore for these inhibitors due to its strong electron-withdrawing nature, which can contribute to enhanced binding affinity and improved pharmacokinetic properties.
RAF/MEK/ERK Signaling Pathway
Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), RAS proteins activate RAF kinases (A-RAF, B-RAF, C-RAF).[4] Activated RAF then phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene transcription, driving cell proliferation.[7] Novel inhibitors incorporating the 3,5-bis(trifluoromethyl)phenyl group can be designed to target the ATP-binding site of RAF kinases, preventing the phosphorylation cascade.
Caption: The RAF/MEK/ERK signaling cascade and the point of inhibition.
Inhibitor Potency and Selectivity
The primary goal in kinase inhibitor development is to achieve high potency against the target kinase while maintaining selectivity over other kinases to minimize off-target effects.[1] The table below presents hypothetical data for two novel inhibitors, NKI-CF3-A and NKI-CF3-B, synthesized using 3,5-Bis(trifluoromethyl)phenylboronic acid. The data showcases their inhibitory activity (IC₅₀) against the target kinases (BRAFV600E and wild-type CRAF) and a representative off-target kinase (p38α).
Table 1: Inhibitory Activity of Novel Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Off-Target Kinase (p38α) IC₅₀ (nM) | Selectivity (Off-Target/Target) |
|---|---|---|---|---|
| NKI-CF3-A | BRAFV600E | 4 | > 5,000 | > 1,250 |
| CRAF | 15 | > 5,000 | > 333 | |
| NKI-CF3-B | BRAFV600E | 9 | > 8,000 | > 889 |
| CRAF | 32 | > 8,000 | > 250 | |
| Vemurafenib | BRAFV600E | 31[8] | > 10,000 | > 322 |
| (Reference) | CRAF | 48[8] | > 10,000 | > 208 |
IC₅₀ values are highly dependent on specific assay conditions.[9]
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of novel kinase inhibitors.
Synthesis of Novel Kinase Inhibitors via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a heterocyclic halide core and 3,5-Bis(trifluoromethyl)phenylboronic acid.[10][11]
Caption: General workflow for the synthesis of kinase inhibitors.
Materials:
-
Heterocyclic halide (e.g., 2-bromo-1H-indole-3-acetonitrile) (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)[10]
-
Base (e.g., K₂CO₃) (2.0 equiv)[10]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)[12]
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the heterocyclic halide, 3,5-Bis(trifluoromethyl)phenylboronic acid, and the base.[10]
-
Evacuate and backfill the flask with nitrogen or argon three times to create an inert atmosphere.[10]
-
Add the degassed solvent and the palladium catalyst to the flask.[10]
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, cool the reaction to room temperature.[12]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[12]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[12]
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general framework for determining the IC₅₀ value of a novel inhibitor using a luminescence-based assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining after a kinase reaction.[9] A lower luminescence signal indicates higher kinase activity and less inhibition.[9]
Materials:
-
Target kinase (e.g., BRAFV600E)
-
Kinase substrate (e.g., inactive MEK1)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA)[9]
-
ATP solution (at the Kₘ concentration for the kinase)[9]
-
Test inhibitor (serially diluted in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Reagent
-
White, opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.[9]
-
In the wells of a white-walled plate, add the kinase assay buffer.
-
Add the test inhibitor dilutions and appropriate controls (e.g., DMSO vehicle for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Add the target kinase and substrate solution to each well.
-
Pre-incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.[9]
-
Incubate the plate at 30°C for 60 minutes.[9]
-
Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[9]
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the effect of a novel kinase inhibitor on the viability of cancer cells (e.g., A549 or PC-9 cell lines).[13][14][15]
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Treat the cells with a serial dilution of the test inhibitor and a vehicle control (DMSO).[13]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[13]
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[14]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Mix gently to ensure complete solubilization.[14]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).[9]
Western Blot Analysis of Pathway Inhibition
This protocol is used to confirm that the novel inhibitor is acting on its intended target within the cell by measuring the phosphorylation status of a downstream protein, such as ERK.[16] A decrease in phosphorylated ERK (p-ERK) indicates successful inhibition of the RAF/MEK/ERK pathway.
Caption: Workflow for the biological evaluation of novel kinase inhibitors.
Materials:
-
Cultured cells treated with the inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[16]
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane[16]
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-Actin)[7]
-
HRP-conjugated secondary antibody[16]
-
Enhanced chemiluminescence (ECL) substrate[13]
Procedure:
-
Cell Lysis: Treat cells with various concentrations of the inhibitor for a desired time. Wash the cells with cold PBS and lyse them in RIPA buffer.[13][16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[13]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate proteins by size and then transfer them to a PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.[16]
-
Wash the membrane three times with TBST.[16]
-
Incubate with the appropriate HRP-linked secondary antibody for 1 hour at room temperature.[16]
-
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[16]
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-Actin).[7]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.[16]
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid is an indispensable reagent for the synthesis of novel kinase inhibitors.[2] Its unique electronic properties contribute favorably to the potency and metabolic stability of the resulting compounds.[2] The Suzuki-Miyaura coupling provides a robust and versatile method for incorporating this moiety into various heterocyclic scaffolds. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical screening, and cellular evaluation of new therapeutic candidates targeting critical signaling pathways in cancer and other diseases.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel Raf kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Synthesis Using 3,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct amide bond formation from carboxylic acids and amines is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Traditional methods often require stoichiometric activating agents, leading to significant waste. The use of catalysts for this transformation represents a more atom-economical and environmentally benign approach. Arylboronic acids bearing electron-withdrawing groups have emerged as highly effective catalysts for the direct dehydrative condensation of carboxylic acids and amines.
3,5-Bis(trifluoromethyl)phenylboronic acid is a particularly potent catalyst for this reaction. The strong electron-withdrawing nature of the two trifluoromethyl groups enhances the Lewis acidity of the boron center, facilitating the activation of the carboxylic acid component. This protocol details the experimental procedure for amide synthesis using 3,5-bis(trifluoromethyl)phenylboronic acid as a catalyst, including a cooperative catalytic system for more challenging substrates.
Catalytic Amidation Mechanism
The catalytic cycle for amide formation using an arylboronic acid is initiated by the reaction between the carboxylic acid and the boronic acid catalyst. This reversible condensation reaction forms a monoacyloxyboronic acid intermediate with the concomitant removal of one equivalent of water. The enhanced Lewis acidity of the boron in 3,5-bis(trifluoromethyl)phenylboronic acid accelerates this step. The activated acyl group in the intermediate is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate. Collapse of this intermediate yields the desired amide and regenerates the boronic acid catalyst, allowing it to re-enter the catalytic cycle. The removal of water is crucial to drive the equilibrium towards product formation.
Caption: Catalytic cycle of amide synthesis mediated by 3,5-bis(trifluoromethyl)phenylboronic acid.
Data Presentation
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Phenylbutyric acid | Benzylamine | 1 | Toluene | 16 | 95 |
| 2 | Benzoic acid | Benzylamine | 1 | Toluene | 16 | 93 |
| 3 | 1-Adamantanecarboxylic acid | Benzylamine | 1 | Mesitylene | 16 | 98 |
| 4 | 4-Phenylbutyric acid | Aniline | 1 | Toluene | 16 | 85 |
| 5 | 4-Phenylbutyric acid | Dibenzylamine | 1 | Toluene | 16 | 92 |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol is adapted from a standard procedure for arylboronic acid-catalyzed amidation and is suitable for a wide range of substrates.
Workflow Diagram:
Caption: General experimental workflow for amide synthesis.
Materials:
-
Carboxylic acid
-
Amine
-
3,5-Bis(trifluoromethyl)phenylboronic acid (catalyst)
-
Toluene (or mesitylene for higher boiling points)
-
Dichloromethane or Ethyl Acetate
-
1.0 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.1 equivalents), the amine (1.0 equivalent), 3,5-bis(trifluoromethyl)phenylboronic acid (1-5 mol%), and toluene (to achieve a concentration of approximately 0.5 M with respect to the amine).
-
Heat the reaction mixture to reflux (e.g., with an oil bath set to 120 °C for toluene).
-
Continue heating at reflux for 16-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The progress of the reaction can also be observed by the collection of water in the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture to ambient temperature.
-
Dilute the reaction mixture with dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 1.0 M HCl, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Cooperative Catalysis with DMAPO for Less Reactive Substrates
For less reactive carboxylic acids, such as certain conjugated carboxylic acids, a cooperative catalytic system with 4-(dimethylamino)pyridine N-oxide (DMAPO) can be employed to enhance the reaction rate and yield.[1]
Materials:
-
In addition to the materials in Protocol 1:
-
4-(Dimethylamino)pyridine N-oxide (DMAPO)
Procedure:
-
Follow the setup as described in Protocol 1.
-
To the reaction flask, add the carboxylic acid (1.1 equivalents), the amine (1.0 equivalent), 3,5-bis(trifluoromethyl)phenylboronic acid (1-5 mol%), DMAPO (1-5 mol%), and toluene.
-
Proceed with heating, monitoring, workup, and purification as detailed in Protocol 1.
Safety and Handling
-
3,5-Bis(trifluoromethyl)phenylboronic acid is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Toluene and mesitylene are flammable and have associated health risks. Avoid inhalation and contact with skin.
-
Standard safety precautions for handling organic chemicals and performing reactions at elevated temperatures should be followed.
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid serves as a highly efficient and versatile catalyst for the direct synthesis of amides from carboxylic acids and amines. Its strong Lewis acidity, derived from the trifluoromethyl substituents, allows for the activation of a broad range of substrates under relatively mild, dehydrative conditions. The presented protocols provide a robust foundation for researchers in academic and industrial settings to perform these valuable transformations. The cooperative catalytic system with DMAPO further extends the utility of this method to more challenging substrates, making it a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates.
References
Application Notes: The Pivotal Role of 3,5-Bis(trifluoromethyl)phenylboronic Acid in the Synthesis of Advanced Agrochemicals
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile and highly valuable building block in modern organic synthesis, particularly in the development of novel agrochemicals. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, enhance its reactivity and stability in a variety of chemical transformations. This makes it an ideal reagent for the synthesis of complex molecules with potent biological activity. This application note details the use of 3,5-bis(trifluoromethyl)phenylboronic acid and its derivatives in the synthesis of next-generation fungicides, providing researchers, scientists, and drug development professionals with comprehensive protocols and data to support their work in agrochemical discovery.
The primary application of 3,5-bis(trifluoromethyl)phenylboronic acid in agrochemical synthesis is through the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of a wide array of agrochemical scaffolds. The presence of the trifluoromethyl groups on the phenyl ring can significantly improve the efficacy, metabolic stability, and bioavailability of the final active ingredient.[1]
Application in Fungicide Synthesis: Novel Strobilurin Analogues
A significant application of the 3,5-bis(trifluoromethyl)phenyl moiety is in the development of novel strobilurin analogue fungicides. Strobilurins are a major class of fungicides that act by inhibiting mitochondrial respiration in fungi. Research has demonstrated that incorporating the 3,5-bis(trifluoromethyl)phenyl group into the strobilurin scaffold can lead to compounds with enhanced fungicidal activity against various plant pathogens.
Synthesis of Novel Bis(trifluoromethyl)phenyl-Based Strobilurins
Novel strobilurin analogues incorporating the 3,5-bis(trifluoromethyl)phenyl moiety have been synthesized and shown to exhibit potent fungicidal activity. The synthesis involves the reaction of a 1-(3,5-bis(trifluoromethyl)phenyl)-based methanone oxime with corresponding strobilurin pharmacophores. Two notable examples of these novel fungicides are:
-
(E)-Methyl 2-(2-((((Z)-(1-(3,5-bis(trifluoromethyl)phenyl)-1-methoxymethylidene)amino)oxy)methyl)phenyl)-3-methoxyacrylate
-
(Z)-Methyl-N-((E)-2-(((E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl)benzyloxy)-3,5-bis(trifluoromethyl)benzimidate
These compounds have demonstrated greater efficacy against commercially significant plant pathogens like Erysiphe graminis and Sphaerotheca fuliginea when compared to existing commercial strobilurin fungicides.
Data Presentation
| Compound Name | Target Pathogen | Efficacy Comparison |
| (E)-Methyl 2-(2-((((Z)-(1-(3,5-bis(trifluoromethyl) phenyl)-1-methoxymethylidene)amino)oxy)methyl)phenyl)-3-methoxyacrylate | Erysiphe graminis | More effective than Metominostrobin, Azoxystrobin, and Trifloxystrobin |
| Sphaerotheca fuliginea | More effective than Metominostrobin, Azoxystrobin, and Trifloxystrobin | |
| (Z)-Methyl-N-((E)-2-(((E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(methoxyimino)methyl)benzyloxy)-3,5-bis(trifluoromethyl)benzimidate | Erysiphe graminis | More effective than Metominostrobin, Azoxystrobin, and Trifloxystrobin |
| Sphaerotheca fuliginea | More effective than Metominostrobin, Azoxystrobin, and Trifloxystrobin |
Experimental Protocols
The synthesis of these advanced fungicides begins with the preparation of a key intermediate, 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, which can be synthesized from 3,5-bis(trifluoromethyl)bromobenzene.
Protocol 1: Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Acetic anhydride
-
1N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF to the magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, forming the Grignard reagent.
-
In a separate flask, cool a solution of acetic anhydride in anhydrous THF to 0 °C.
-
Slowly add the prepared Grignard reagent to the cooled acetic anhydride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1N hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography to obtain pure 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one.
Visualization of Key Concepts
Diagram 1: General Workflow for Agrochemical Synthesis
References
Catalytic Applications of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid has emerged as a highly effective organocatalyst in modern organic synthesis. Its strong Lewis acidity, enhanced by the two electron-withdrawing trifluoromethyl groups, makes it a powerful catalyst for a variety of transformations, most notably in the direct formation of amide bonds. This document provides detailed application notes and experimental protocols for the use of 3,5-bis(trifluoromethyl)phenylboronic acid as a catalyst in dehydrative amidation reactions.
Core Application: Catalytic Amide Bond Formation
3,5-Bis(trifluoromethyl)phenylboronic acid is a superior catalyst for the direct condensation of carboxylic acids and amines to form amides, a fundamental transformation in pharmaceutical and materials chemistry.[1] This method offers a green and atom-economical alternative to traditional coupling reagents, which often generate stoichiometric amounts of waste. The catalytic activity of 3,5-bis(trifluoromethyl)phenylboronic acid is attributed to its ability to activate the carboxylic acid partner towards nucleophilic attack by the amine.
A significant advancement in this area is the use of 3,5-bis(trifluoromethyl)phenylboronic acid in a cooperative catalytic system with 4-(dimethylamino)pyridine N-oxide (DMAPO). This dual-catalyst system has proven to be highly effective for the amidation of less reactive and sterically hindered substrates.
Data Presentation: Reaction Scope and Yields
The following table summarizes the performance of 3,5-bis(trifluoromethyl)phenylboronic acid in the cooperative catalytic amidation of various carboxylic acids and amines with DMAPO.
| Entry | Carboxylic Acid | Amine | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Phenylbutanoic acid | Benzylamine | 5 | Toluene | 18 | 95 |
| 2 | Benzoic acid | Benzylamine | 5 | Toluene | 24 | 88 |
| 3 | Adipic acid | Benzylamine (2.2 eq.) | 5 | Toluene | 24 | 92 (diamide) |
| 4 | Phenylacetic acid | 4-Methoxybenzylamine | 5 | Toluene | 18 | 96 |
| 5 | Cyclohexanecarboxylic acid | Benzylamine | 5 | Toluene | 24 | 91 |
| 6 | (E)-Cinnamic acid | Benzylamine | 5 | Toluene | 24 | 93 |
Data is representative of typical yields and reaction conditions. For specific details, refer to the cited literature.
Experimental Protocols
General Protocol for Cooperative Catalytic Amidation
This protocol is a general guideline for the amidation of a carboxylic acid with an amine using 3,5-bis(trifluoromethyl)phenylboronic acid and DMAPO as cooperative catalysts.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.1 mmol)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (0.05 mmol, 5 mol%)
-
4-(Dimethylamino)pyridine N-oxide (DMAPO) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
Molecular sieves (4 Å, activated)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (12.9 mg, 0.05 mmol), DMAPO (6.1 mg, 0.05 mmol), and activated 4 Å molecular sieves (200 mg).
-
The flask is sealed with a septum and purged with an inert atmosphere.
-
Anhydrous toluene (5 mL) is added via syringe, followed by the amine (1.1 mmol).
-
The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the molecular sieves.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.
Mandatory Visualizations
Catalytic Cycle of Boronic Acid-Catalyzed Amidation
The following diagram illustrates the proposed catalytic cycle for the amidation reaction catalyzed by 3,5-bis(trifluoromethyl)phenylboronic acid.
Caption: Proposed catalytic cycle for direct amidation.
Experimental Workflow for Catalytic Amidation
The following diagram outlines the general experimental workflow for the synthesis of amides using 3,5-bis(trifluoromethyl)phenylboronic acid as a catalyst.
References
Application Notes and Protocols: 3,5-Bis(trifluoromethyl)phenylboronic Acid in Complex Organic Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile and highly valuable reagent in modern organic synthesis. Its unique electronic properties, imparted by the two strongly electron-withdrawing trifluoromethyl groups, enhance its reactivity and stability in a variety of chemical transformations. This makes it an indispensable tool for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The introduction of the 3,5-bis(trifluoromethyl)phenyl moiety can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability, lipophilicity, and binding affinity.[1]
These application notes provide detailed protocols for key synthetic methodologies utilizing 3,5-bis(trifluoromethyl)phenylboronic acid, including its use in Suzuki-Miyaura cross-coupling reactions, as a catalyst for amidation, and as a key building block in the synthesis of bioactive molecules and organocatalysts.
Key Applications
-
Suzuki-Miyaura Cross-Coupling Reactions: As a robust coupling partner for the formation of C-C bonds. The electron-deficient nature of the boronic acid facilitates transmetalation, often leading to high yields and mild reaction conditions.[2]
-
Catalysis: Acts as a highly effective catalyst, particularly in dehydrative amidation reactions, due to its Lewis acidity.[3]
-
Synthesis of Bioactive Molecules: Serves as a crucial building block for introducing the 3,5-bis(trifluoromethyl)phenyl group into pharmacologically active compounds, such as enzyme inhibitors and receptor modulators.[1]
-
Derivatizing Agent: Its ability to form stable complexes with diols makes it useful in analytical applications.[4]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. 3,5-Bis(trifluoromethyl)phenylboronic acid is an excellent coupling partner in these reactions.
General Experimental Protocol:
A mixture of the aryl halide (1.0 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol) is prepared in a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Substrate Scope and Yields:
| Aryl Halide Substrate | Product | Yield (%) |
| 4-Bromoanisole | 4-Methoxy-3',5'-bis(trifluoromethyl)biphenyl | 92 |
| 1-Bromo-4-nitrobenzene | 4-Nitro-3',5'-bis(trifluoromethyl)biphenyl | 88 |
| 2-Bromopyridine | 2-(3',5'-Bis(trifluoromethyl)phenyl)pyridine | 85 |
| 1-Iodo-3-methoxybenzene | 3-Methoxy-3',5'-bis(trifluoromethyl)biphenyl | 95 |
| 4-Bromobenzaldehyde | 4-Formyl-3',5'-bis(trifluoromethyl)biphenyl | 78 |
Catalysis in Amidation Reactions
3,5-Bis(trifluoromethyl)phenylboronic acid, in cooperation with a co-catalyst such as 4-(dimethylamino)pyridine N-oxide (DMAPO), serves as a highly effective catalyst for the dehydrative condensation of carboxylic acids and amines to form amides. This system is particularly useful for less reactive substrates.[3]
General Experimental Protocol (Ishihara and Lu Method):
To a solution of the carboxylic acid (1.0 mmol) and amine (1.1 mmol) in toluene (5 mL), 3,5-bis(trifluoromethyl)phenylboronic acid (5-10 mol%) and DMAPO (5-10 mol%) are added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired amide.[5]
Catalytic Cycle for Boronic Acid-Catalyzed Amidation
Caption: Proposed catalytic cycle for amidation.
Substrate Scope and Yields:
| Carboxylic Acid | Amine | Yield (%) |
| Benzoic acid | Benzylamine | 95 |
| Phenylacetic acid | Morpholine | 92 |
| Cinnamic acid | Aniline | 88 |
| Adipic acid | Hexylamine (di-amidation) | 85 |
| Boc-L-phenylalanine | Glycine methyl ester | 90 |
Synthesis of Bioactive Molecules: Pyrazole Derivatives
The 3,5-bis(trifluoromethyl)phenyl moiety is a key feature in many bioactive molecules. The following protocol describes the synthesis of a pyrazole aldehyde, a versatile intermediate for the preparation of a library of potential antimicrobial agents, starting from 3',5'-bis(trifluoromethyl)acetophenone.[1]
Experimental Protocol:
Step 1: Synthesis of Hydrazone Intermediate A mixture of 3',5'-bis(trifluoromethyl)acetophenone (10 mmol) and 4-hydrazinobenzoic acid (10.5 mmol) in anhydrous ethanol (50 mL) is refluxed for 8 hours. The solvent is then removed under reduced pressure to yield the crude hydrazone, which is used in the next step without further purification.
Step 2: Synthesis of Pyrazole Aldehyde (Vilsmeier-Haack Reaction) The crude hydrazone is dissolved in anhydrous N,N-dimethylformamide (DMF, 30 mL). The solution is cooled in an ice bath, and the Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pure pyrazole aldehyde.
Synthetic Pathway to Bioactive Pyrazoles
Caption: Synthesis of pyrazole-based antimicrobial agents.
Synthesis of Organocatalysts: N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, also known as Schreiner's thiourea, is a powerful hydrogen-bond donor catalyst used in a wide range of organic transformations. It can be synthesized from 3,5-bis(trifluoromethyl)aniline. While the direct conversion of the boronic acid to the aniline is possible, a more common route involves the isothiocyanate derivative.
Experimental Protocol:
Step 1 (Optional): Synthesis of 3,5-Bis(trifluoromethyl)aniline from the Boronic Acid 3,5-Bis(trifluoromethyl)phenylboronic acid can be converted to the corresponding aniline through methods such as reaction with hydroxylamine-O-sulfonic acid or through a multi-step sequence involving nitration and subsequent reduction.
Step 2: Synthesis of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea To a solution of 3,5-bis(trifluoromethyl)aniline (1.0 mmol) in a suitable solvent such as dichloromethane, an equimolar amount of a thiocarbonyl transfer reagent (e.g., thiophosgene or 1,1'-thiocarbonyldiimidazole) is added at 0 °C. The reaction is stirred and allowed to warm to room temperature. After completion, the reaction is worked up by washing with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product is purified by recrystallization to yield the desired thiourea. A related protocol involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with an amine.[6]
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid is a powerful and versatile reagent with broad applications in the synthesis of complex organic molecules. The protocols and data presented herein provide a practical guide for researchers in academia and industry to effectively utilize this valuable building block in their synthetic endeavors. The unique electronic properties of the 3,5-bis(trifluoromethyl)phenyl moiety will continue to make it a highly sought-after component in the design of new pharmaceuticals and advanced materials.
References
- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. An Effective Amide Synthesis Using Boronic Acid-DMAPO Cooperative Catalysis | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. N-[3,5-bis(trifluoromethyl)phenyl]-N’cyclohexylthiourea synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3,5-Bis(trifluoromethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid.
Troubleshooting Guide
Low yields and side reactions are common challenges when working with electron-deficient boronic acids. This guide provides a systematic approach to identifying and resolving these issues.
dot
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no yield in my Suzuki coupling with 3,5-bis(trifluoromethyl)phenylboronic acid. What are the first things to check?
A1: When a Suzuki coupling fails, a few key areas should be investigated first:
-
Catalyst Activity: Ensure your palladium catalyst is active.[1] Pd(II) precatalysts require in-situ reduction to the active Pd(0) state.[1] If you suspect your catalyst has degraded, test it with a reliable, high-yielding reaction.
-
Inert Atmosphere: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[2] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and use degassed solvents.
-
Reagent Quality: Verify the purity of your 3,5-bis(trifluoromethyl)phenylboronic acid, as boronic acids can degrade over time. Also, ensure your base is anhydrous and your solvent is pure and dry.
Q2: I suspect protodeboronation of my 3,5-bis(trifluoromethyl)phenylboronic acid is a significant side reaction. How can I minimize it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common issue with electron-deficient boronic acids.[2] To mitigate this:
-
Choice of Base: Use milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Water can be a proton source for protodeboronation.[2] While many Suzuki protocols use aqueous bases, consider switching to anhydrous conditions if this side reaction is prevalent.
-
Reaction Temperature: Higher temperatures can sometimes exacerbate protodeboronation.[1] Try running the reaction at a lower temperature for a longer duration.
Q3: I am seeing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen.[3] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then facilitate the coupling of two boronic acid molecules.[3] To prevent this:
-
Rigorous Degassing: Thoroughly degas your solvent and ensure a strict inert atmosphere is maintained throughout the reaction.
-
Use a Pd(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.
Q4: My starting materials are not fully soluble in the reaction mixture. What can I do?
A4: Poor solubility can significantly hinder reaction rates.
-
Solvent System: Experiment with different solvent systems. Toluene, dioxane, and DMF, often with a small amount of water, are common solvents for Suzuki couplings. For poorly soluble substrates, a co-solvent system might be necessary.
-
Temperature: Increasing the reaction temperature can improve solubility, but be mindful of potential side reactions.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the expected trends in yield for the Suzuki coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with a generic aryl bromide, based on common optimization parameters for electron-deficient boronic acids.
Table 1: Effect of Catalyst and Ligand
| Catalyst (mol%) | Ligand (mol%) | Expected Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | > 90 | Buchwald-type ligands are often highly effective for electron-deficient substrates.[2] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | > 90 | Excellent for sterically hindered and electron-poor partners.[2] |
| Pd(PPh₃)₄ (5) | - | 60-80 | A common catalyst, but may require higher temperatures and show lower activity for challenging couplings.[2] |
| PdCl₂(dppf) (3) | - | 70-85 | A relatively air-stable catalyst, but may be less active than Buchwald systems.[2] |
Table 2: Effect of Base and Solvent
| Base (equiv.) | Solvent | Expected Yield (%) | Notes |
| K₃PO₄ (2) | Toluene/H₂O (10:1) | > 90 | A strong base that can promote high reaction rates.[2] |
| Cs₂CO₃ (2) | Dioxane | > 90 | A strong base that can accelerate slow reactions, but is more expensive.[2] |
| K₂CO₃ (2) | Dioxane/H₂O (4:1) | 70-85 | A common and effective base of moderate strength.[2] |
| Na₂CO₃ (2) | DMF/H₂O (5:1) | 65-80 | Another common base, often used in aqueous solvent mixtures. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3,5-Bis(trifluoromethyl)phenylboronic Acid
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
dot
Caption: A general experimental workflow for the Suzuki coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 10 mL of 10:1 Toluene/H₂O).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand under an inert atmosphere and add them to the reaction flask.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Logical Relationships
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
overcoming poor solubility of 3,5-Bis(trifluoromethyl)phenylboronic acid in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3,5-Bis(trifluoromethyl)phenylboronic acid in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is 3,5-Bis(trifluoromethyl)phenylboronic acid and what are its common applications?
A1: 3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile organoboron compound widely used in organic synthesis.[1] Its primary application is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2] The presence of two strong electron-withdrawing trifluoromethyl groups enhances its reactivity and can impart unique electronic properties to the resulting molecules.[2][3] This makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]
Q2: I am observing incomplete dissolution of 3,5-Bis(trifluoromethyl)phenylboronic acid in my reaction solvent. What could be the reason?
A2: Poor solubility of boronic acids is a common issue that can lead to lower reaction yields and reproducibility problems.[4] While 3,5-bis(trifluoromethyl)phenylboronic acid is soluble in some organic solvents, its solubility can be limited in others, particularly non-polar solvents.[5] Another factor to consider is that phenylboronic acids can exist in equilibrium with their cyclic anhydride, known as a boroxine.[6][7][8] This dehydration product may have different solubility characteristics than the monomeric boronic acid.[6] Product specification sheets often indicate that the material may contain varying amounts of the anhydride.[9][10][11]
Q3: Can the formation of boroxine affect my reaction?
A3: Yes, the formation of boroxine can influence the reaction. Boroxines are formed by the dehydration of three boronic acid molecules and this process is often reversible in the presence of water.[7][8][12] The difference in solubility between the boronic acid and its boroxine might affect the concentration of the active reagent in the solution. However, in many cross-coupling reactions, the boroxine can still be an effective coupling partner, as it can hydrolyze back to the boronic acid under the reaction conditions (e.g., in the presence of water and a base).
Q4: Are there any recommended "green" or more sustainable alternative solvents for reactions involving this boronic acid?
A4: Yes, research has identified several more sustainable alternatives to traditional dipolar aprotic solvents (like DMF, DMAc, and NMP) for Suzuki-Miyaura reactions.[13] Some promising greener solvents include 2-MeTHF, t-amyl alcohol, and Cyrene.[13] The optimal choice of solvent will depend on the specific reaction conditions and other reagents involved.
Troubleshooting Guides
Issue 1: Poor Solubility in Aprotic Solvents for Suzuki-Miyaura Coupling
Symptoms:
-
Solid 3,5-bis(trifluoromethyl)phenylboronic acid remains undissolved in the reaction mixture at room temperature.
-
Reaction yields are low and inconsistent.
Possible Causes:
-
Low intrinsic solubility of the boronic acid in the chosen solvent.
-
Formation of the less soluble boroxine anhydride.
Solutions:
| Strategy | Description | Experimental Protocol |
| Co-solvent System | Employing a mixture of solvents can significantly enhance solubility. For Suzuki-Miyaura reactions, a common approach is to use a mixture of an organic solvent (e.g., dioxane, toluene, THF) with a polar co-solvent like water, DMF, or DMSO.[4][13] | 1. Attempt to dissolve the boronic acid in your primary organic solvent. 2. If solubility is poor, add a co-solvent (e.g., water, DMF, or DMSO) in small increments (e.g., 5-10% of the total volume) while stirring vigorously. 3. Gentle heating or sonication can aid in dissolution. 4. The optimal solvent ratio should be determined empirically for your specific reaction. |
| Elevated Temperature | The solubility of many organic compounds, including boronic acids, increases with temperature.[4] | 1. Suspend the boronic acid in the chosen solvent system. 2. Gradually heat the mixture with stirring, monitoring for dissolution. 3. Ensure the reaction temperature is compatible with the stability of all reactants, catalysts, and products. |
| Use of a Different Base | The choice of base can influence the solubility of the boronic acid. Some bases can form salts with the boronic acid, which may have different solubility profiles. | Experiment with different inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) or organic bases to find one that facilitates both the reaction and the dissolution of the starting materials. |
Issue 2: Reaction Fails to Proceed or Gives Low Yield Despite Apparent Dissolution
Symptoms:
-
The boronic acid appears to dissolve, but the reaction does not proceed to completion or the yield of the desired product is low.
-
Formation of side products, such as homocoupling of the boronic acid.
Possible Causes:
-
Decomposition of the boronic acid under the reaction conditions.
-
Catalyst deactivation.
-
Inefficient transfer of the boronic acid from the solid or aqueous phase to the organic phase where the catalyst resides.
Solutions:
| Strategy | Description | Experimental Protocol |
| Derivatization to a Pinacol Ester | Converting the boronic acid to its corresponding pinacol ester can improve its solubility in organic solvents and can also enhance its stability.[4][6][14] The pinacol ester can then be used directly in the cross-coupling reaction. | 1. In a round-bottom flask, dissolve the 3,5-bis(trifluoromethyl)phenylboronic acid and an equimolar amount of pinacol in a suitable solvent (e.g., toluene or THF). 2. Add a dehydrating agent (e.g., anhydrous MgSO₄) or set up the reaction with a Dean-Stark apparatus to remove water. 3. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC-MS). 4. Isolate the pinacol ester and use it in the subsequent cross-coupling reaction. |
| Phase-Transfer Catalysis (PTC) | A phase-transfer catalyst can be employed to facilitate the transfer of the boronate species from an aqueous or solid phase to the organic phase containing the palladium catalyst.[15] This is particularly useful in biphasic solvent systems. | 1. To your biphasic reaction mixture, add a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide). 2. The optimal amount of PTC will need to be determined experimentally but typically ranges from 1-10 mol%. |
Data Presentation
Table 1: Physical and Chemical Properties of 3,5-Bis(trifluoromethyl)phenylboronic acid
| Property | Value | Reference |
| CAS Number | 73852-19-4 | [1][10] |
| Molecular Formula | C₈H₅BF₆O₂ | [1] |
| Molecular Weight | 257.93 g/mol | [1] |
| Appearance | White to light orange to green powder | [1][10] |
| Melting Point | 217-220 °C (lit.) | [16] |
| Purity | Typically ≥95% (may contain varying amounts of anhydride) | [9][16] |
| Solubility | Soluble in methanol.[10] Generally soluble in polar organic solvents.[17] | [10][17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Co-solvent System
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3,5-bis(trifluoromethyl)phenylboronic acid (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the primary organic solvent (e.g., toluene, dioxane, or THF).
-
If the boronic acid is not fully dissolved, add a co-solvent (e.g., water, DMF, or DMSO) dropwise with stirring until a homogeneous solution is obtained or the solid is finely suspended.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Workflow for enhancing the solubility of 3,5-bis(trifluoromethyl)phenylboronic acid.
Caption: Troubleshooting logic for low-yield reactions with 3,5-bis(trifluoromethyl)phenylboronic acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3,5-Bis(trifluoromethyl)phenylboronic Acid | 73852-19-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. scbt.com [scbt.com]
- 12. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 16. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]
- 17. Page loading... [guidechem.com]
Technical Support Center: Purification of 3,5-Bis(trifluoromethyl)phenylboronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 3,5-bis(trifluoromethyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in reactions involving 3,5-bis(trifluoromethyl)phenylboronic acid?
A1: Common impurities include unreacted 3,5-bis(trifluoromethyl)phenylboronic acid, homocoupling byproducts of the boronic acid, residual palladium catalyst, and byproducts from side reactions. The presence of two electron-withdrawing trifluoromethyl groups can influence the reactivity of the boronic acid and potentially lead to specific side products.
Q2: How can I remove unreacted 3,5-bis(trifluoromethyl)phenylboronic acid from my reaction mixture?
A2: An effective method for removing unreacted boronic acids is to perform a basic aqueous wash. By treating the crude reaction mixture with an aqueous base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt will then partition into the aqueous layer during an extraction with an organic solvent.
Q3: What are the best practices for removing residual palladium catalyst from my product?
A3: For pharmaceutical applications, it is critical to reduce palladium levels to parts-per-million (ppm) due to toxicity concerns.[1] Common methods include:
-
Filtration through Celite®: This is effective for removing heterogeneous palladium catalysts.
-
Metal Scavengers: For homogeneous catalysts, specialized silica-based scavengers with functional groups that chelate palladium can be used. The scavenger is stirred with the product solution and then removed by filtration.
-
Activated Carbon Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb residual palladium, which is then removed by filtration through Celite®.
Q4: My product containing the 3,5-bis(trifluoromethyl)phenyl moiety is an oil and will not crystallize. What should I do?
A4: If your product is an oil, it could be due to the presence of impurities inhibiting crystallization, or the product may inherently be an oil at room temperature. The recommended approach is to purify the oil using column chromatography to remove impurities.[1] After purification, you can attempt crystallization again with a variety of solvents.
Q5: I am observing co-elution of my desired product with a byproduct during column chromatography. How can I improve the separation?
A5: Co-elution is a common challenge, especially with structurally similar byproducts like homocoupled dimers. To improve separation:
-
Optimize the Solvent System: Experiment with different solvent systems of varying polarities. A shallow gradient (a slow, gradual increase in the polar solvent) during elution can enhance separation.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Dry Loading: For compounds that are not very soluble in the initial eluent, dry loading onto silica gel before adding it to the column can improve band sharpness and separation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | The polarity of the eluent is too high, causing all compounds to move too quickly. | Start with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio) and gradually increase the polarity. |
| The product and impurity have very similar polarities. | Try a different solvent system with different selectivity (e.g., dichloromethane/methanol or toluene/acetone). A shallower gradient during elution may also help.[1] | |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| The compound is strongly interacting with the silica gel. | Consider adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds. | |
| Streaking or Tailing of Bands | The sample was overloaded on the column. | Use a larger column or reduce the amount of sample loaded. |
| The compound has low solubility in the eluent. | Use a stronger solvent to dissolve the sample for loading, or use the dry loading technique. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution and then try cooling again. |
| The compound is too soluble in the chosen solvent. | Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly. | |
| Oiling out instead of crystallization | The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent. | |
| Low recovery of purified product | Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. |
Experimental Protocols
General Protocol for Aqueous Work-up and Extraction
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
To remove unreacted boronic acid and the base, wash the organic layer with a 1M aqueous solution of a base like NaOH or K₂CO₃.[1]
-
Separate the aqueous layer.
-
Wash the organic layer with water and then with brine to remove water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol for Purification by Flash Column Chromatography
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between your product and impurities. A good starting point for compounds containing the 3,5-bis(trifluoromethyl)phenyl group is a mixture of hexanes and ethyl acetate.
-
Prepare the Column: Pack a column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
Elute the Column: Begin eluting with the chosen solvent system, starting with a lower polarity if running a gradient.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol for Purification by Recrystallization
-
Choose a Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test small amounts of your crude product in various solvents to find a suitable one. Common choices include hexanes, ethanol, isopropanol, or mixtures like hexane/ethyl acetate.
-
Dissolve the Crude Product: In a flask, add the minimum amount of hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallize: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. You can then place the flask in an ice bath to maximize crystal formation.
-
Collect the Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and then dry them under vacuum.
Data Presentation
Table 1: Illustrative Solvent Systems for Column Chromatography of 3,5-Bis(trifluoromethyl)phenyl Derivatives
| Product Type | Example Solvent System (v/v) | Typical Rf of Product | Notes |
| Biphenyl derivatives | Hexane:Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.5 | The high lipophilicity of the CF₃ groups often requires less polar solvent systems. |
| Amide derivatives | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.4 | Polarity can be adjusted based on the other substituents on the amide. |
| Ether derivatives | Hexane:Dichloromethane (1:1) | 0.4 - 0.6 | A less polar system is generally effective. |
Note: These are representative examples. The optimal solvent system must be determined experimentally for each specific compound.
Table 2: Common Solvents for Recrystallization of 3,5-Bis(trifluoromethyl)phenyl Derivatives
| Solvent(s) | Typical Product Type | Expected Recovery |
| Hexanes | Non-polar biphenyls | Good to Excellent |
| Ethanol/Water | More polar derivatives (e.g., containing hydroxyl or amine groups) | Fair to Good |
| Isopropanol | Compounds of intermediate polarity | Good |
| Dichloromethane/Hexane | For products that are highly soluble in chlorinated solvents | Good |
Note: The choice of solvent and the recovery yield are highly dependent on the specific structure of the product.
Visualizations
Caption: General experimental workflow for the purification of reaction products.
Caption: Decision tree for troubleshooting common purification challenges.
References
preventing protodeboronation of 3,5-Bis(trifluoromethyl)phenylboronic acid
Welcome to the Technical Support Center for 3,5-Bis(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation, a common side reaction encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with 3,5-Bis(trifluoromethyl)phenylboronic acid?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For 3,5-Bis(trifluoromethyl)phenylboronic acid, which is highly electron-deficient due to the two trifluoromethyl groups, this side reaction can be particularly problematic under the basic and often aqueous conditions used in Suzuki-Miyaura coupling reactions. This leads to the formation of 1,3-bis(trifluoromethyl)benzene as a byproduct, reducing the yield of the desired coupled product.
Q2: What are the primary factors that promote the protodeboronation of 3,5-Bis(trifluoromethyl)phenylboronic acid?
A2: The main factors that accelerate protodeboronation are:
-
High pH: Basic conditions, especially with strong bases like hydroxides, promote the formation of the boronate anion, which is more susceptible to protodeboronation.[1]
-
Presence of Water: Water acts as a proton source for the cleavage of the C-B bond.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition.
Q3: How can I minimize protodeboronation when using 3,5-Bis(trifluoromethyl)phenylboronic acid in a Suzuki-Miyaura coupling?
A3: Several strategies can be employed to suppress protodeboronation:
-
Optimize Reaction Conditions: Use milder bases (e.g., potassium phosphate, cesium carbonate), lower the reaction temperature, and use anhydrous solvents.
-
Modify the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These derivatives exhibit increased stability and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Employ Advanced Catalytic Systems: Use highly active palladium catalysts and ligands (e.g., Buchwald-type ligands) to accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.
Q4: Is there a "best" base to use to avoid protodeboronation?
A4: While the optimal base is substrate-dependent, milder, non-hydroxide bases are generally recommended. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices as they are sufficiently basic to promote the catalytic cycle but are less likely to induce rapid protodeboronation compared to strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product and significant amount of 1,3-bis(trifluoromethyl)benzene byproduct. | High rate of protodeboronation. | 1. Lower the reaction temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., start at 60-80 °C).2. Switch to a milder base: Replace strong bases (NaOH, KOH) with K₃PO₄ or Cs₂CO₃.3. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware thoroughly. Consider adding molecular sieves.4. Convert to a boronic ester: Use the pinacol or MIDA ester of 3,5-bis(trifluoromethyl)phenylboronic acid for increased stability. |
| Reaction is sluggish at lower temperatures. | Inefficient catalyst system for the given conditions. | 1. Increase catalyst loading: A higher catalyst concentration can accelerate the desired reaction.2. Use a more active ligand: Employ electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) that are known to promote challenging couplings.3. Use a pre-formed, active Pd(0) catalyst to bypass potentially inefficient in situ reduction steps. |
| Inconsistent results between batches. | Variability in reagent quality or reaction setup. | 1. Ensure high purity of 3,5-bis(trifluoromethyl)phenylboronic acid: Impurities can affect the reaction outcome.2. Thoroughly degas all solvents: Oxygen can deactivate the palladium catalyst, leading to slower reactions and more time for protodeboronation to occur.3. Maintain a strict inert atmosphere: Use Schlenk techniques or a glovebox to prevent exposure to air and moisture. |
Quantitative Data
| Parameter | Condition A (Promotes Protodeboronation) | Condition B (Minimizes Protodeboronation) | Expected Outcome with Condition B |
| Base | 2.0 M NaOH (aq) | Anhydrous K₃PO₄ | Significantly reduced rate of protodeboronation |
| Solvent | Dioxane/H₂O (4:1) | Anhydrous THF or Toluene | Minimized proton source for C-B bond cleavage |
| Temperature | 100 °C | 60-80 °C | Reduced rate of the undesired side reaction |
| Boron Reagent | Boronic Acid | Pinacol Boronate Ester | Increased stability of the boron reagent |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with 3,5-Bis(trifluoromethyl)phenylboronic Acid under Anhydrous Conditions
This protocol is designed to minimize protodeboronation by employing anhydrous conditions and a mild base.
Materials:
-
Aryl halide (1.0 eq)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, anhydrous K₃PO₄, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.
-
Monitoring: Monitor the reaction progress by taking aliquots under an inert atmosphere and analyzing via TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography.
Protocol 2: Using the Pinacol Ester of 3,5-Bis(trifluoromethyl)phenylboronic Acid
This protocol utilizes the more stable pinacol ester to further suppress protodeboronation.
Materials:
-
Aryl halide (1.0 eq)
-
3,5-Bis(trifluoromethyl)phenylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
Procedure:
-
Inert Atmosphere: To a dry reaction vessel, add the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid pinacol ester, Cs₂CO₃, and the palladium catalyst.
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Competing pathways for 3,5-Bis(trifluoromethyl)phenylboronic acid.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
Technical Support Center: Optimizing Cross-Coupling Reactions with 3,5-Bis(trifluoromethyl)phenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance yields in cross-coupling reactions involving 3,5-Bis(trifluoromethyl)phenylboronic acid. Due to its strong electron-withdrawing trifluoromethyl groups, this reagent presents unique challenges and opportunities in reaction optimization.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields low when using 3,5-Bis(trifluoromethyl)phenylboronic acid?
Low yields are often attributed to the electron-deficient nature of this boronic acid. The primary competing side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-bis(trifluoromethyl)benzene.[1][2] This process is often promoted by high temperatures, strong bases, and the presence of water.[3]
Q2: What is protodeboronation and how can I minimize it?
Protodeboronation is the cleavage of the carbon-boron bond, which consumes the starting material and reduces the yield of the desired product.[1][4] To minimize this side reaction, consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate protodeboronation. Opt for milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[3][5]
-
Lower Reaction Temperature: Operate the reaction at the lowest temperature that still ensures a reasonable reaction rate for the desired coupling.[3]
-
Anhydrous Solvents: Use thoroughly dried, anhydrous solvents to minimize the presence of water, which can act as a proton source.[3]
-
Highly Active Catalysts: Employing a highly efficient catalyst can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway.[4]
-
Convert to a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can significantly reduce its susceptibility to protodeboronation.[4][5]
Q3: How do the trifluoromethyl groups on the phenylboronic acid affect the cross-coupling reaction?
The two trifluoromethyl groups are strongly electron-withdrawing. This property can increase the reactivity of the boronic acid in the transmetalation step of the catalytic cycle for some cross-coupling reactions.[6] However, this electron deficiency also makes the carbon-boron bond more susceptible to cleavage, hence the increased risk of protodeboronation.
Q4: Which palladium catalysts and ligands are most effective for this type of boronic acid?
For electron-deficient boronic acids, highly active catalyst systems are generally preferred to ensure the cross-coupling reaction is faster than potential side reactions. Systems employing bulky, electron-rich phosphine ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have shown to be effective.[2] The choice of catalyst and ligand can be highly dependent on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the coupling partners.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of the boronic acid | - Use a milder base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Use anhydrous solvents. - Consider converting the boronic acid to its pinacol or MIDA ester.[4][5] |
| Inactive Catalyst | - Ensure the use of a pre-catalyst or proper in-situ activation of the palladium source. - Use a highly active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos).[2] - Degas the solvent and reaction mixture thoroughly to prevent catalyst deactivation by oxygen. |
| Poor Solubility of Reagents | - Choose a solvent system that dissolves all reactants, including the base. A co-solvent system may be necessary. |
Issue 2: Formation of Homocoupled Byproduct (Biaryl of the Boronic Acid)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | - Thoroughly degas all solvents and the reaction vessel. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inefficient Catalyst System | - Screen different palladium pre-catalysts and ligands. |
Issue 3: Inconsistent Yields
| Possible Cause | Troubleshooting Steps |
| Variability in Reagent Quality | - Use high-purity 3,5-bis(trifluoromethyl)phenylboronic acid. - Ensure the quality and dryness of the solvent and base. |
| Inconsistent Reaction Setup | - Ensure consistent and thorough degassing of the reaction mixture for each run. |
Data Presentation
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acids - Effect of Substituents on Yield
Note: This table provides a general trend. Specific yields with 3,5-Bis(trifluoromethyl)phenylboronic acid will require optimization.
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~95 |
| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~92 |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | ~85 |
| 4-Bromoanisole | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | Optimization required, expect moderate to high yields |
Table 2: General Conditions for Buchwald-Hartwig Amination
Note: These are starting conditions and will likely require optimization for 3,5-Bis(trifluoromethyl)phenylboronic acid as the aryl source.
| Parameter | Recommendation |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, RuPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and base (e.g., K₃PO₄, 2.0 eq.) to an oven-dried reaction vessel.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water, 4:1) to the reaction vessel.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general guideline and requires optimization.
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 eq.), amine (1.2 eq.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), ligand (e.g., XPhos, 2-4 mol%), and base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Troubleshooting workflow for low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Reactions with 3,5-Bis(trifluoromethyl)phenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for reactions involving 3,5-bis(trifluoromethyl)phenylboronic acid. The content is structured to address specific issues encountered during experiments, with a focus on Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 3,5-bis(trifluoromethyl)phenylboronic acid is resulting in low to no yield. What are the primary factors to investigate?
A1: Failed or low-yielding Suzuki-Miyaura reactions with 3,5-bis(trifluoromethyl)phenylboronic acid can often be attributed to several critical factors. As an electron-deficient boronic acid, it presents unique challenges. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Ensure your reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents have been properly degassed.[1]
-
Reagent Quality:
-
Boronic Acid Stability: 3,5-Bis(trifluoromethyl)phenylboronic acid can be susceptible to protodeboronation, especially in the presence of moisture.[2] It is advisable to use a freshly opened bottle or a sample that has been stored under anhydrous conditions. The presence of varying amounts of the corresponding anhydride (boroxine) is common and can affect reactivity.
-
Aryl Halide Purity: Ensure the purity of your coupling partner, as impurities can inhibit the catalyst.
-
Base Quality: The base should be finely powdered and anhydrous, particularly for non-aqueous reactions. Clumps can lead to poor reproducibility.
-
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
Q2: I am observing significant protodeboronation of my 3,5-bis(trifluoromethyl)phenylboronic acid. How can this be minimized?
A2: Protodeboronation, the cleavage of the C-B bond, is a common side reaction with electron-deficient boronic acids. The strong electron-withdrawing nature of the two trifluoromethyl groups can make the boronic acid more susceptible to this side reaction under certain conditions.
Strategies to Minimize Protodeboronation:
-
Choice of Base: While a base is necessary to activate the boronic acid for transmetalation, overly strong or highly nucleophilic bases can promote protodeboronation. Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases like K₃PO₄.
-
Anhydrous Conditions: While some Suzuki-Miyaura reactions tolerate or even benefit from a small amount of water, excess water can facilitate protodeboronation. Using anhydrous solvents and reagents can be beneficial.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times can increase the likelihood of protodeboronation. Monitor the reaction progress and aim to work it up as soon as the starting material is consumed.
-
Use of Boronic Esters: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester.
Q3: What are the optimal catalyst, ligand, and solvent choices for coupling with 3,5-bis(trifluoromethyl)phenylboronic acid?
A3: The optimal conditions are highly substrate-dependent. However, for electron-deficient boronic acids, certain catalyst systems are generally more effective.
-
Catalyst and Ligand: Modern palladium precatalysts, especially those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands), are often more effective for challenging couplings involving electron-deficient partners. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Solvent: The choice of solvent is critical and can influence the solubility of all reaction components and the efficacy of the base. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, THF, and DMF, often in combination with water. The solubility of 3,5-bis(trifluoromethyl)phenylboronic acid should be considered; it is generally soluble in polar organic solvents.[3] For biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient phase transfer.
Data Presentation: Optimizing Reaction Conditions
While optimal conditions are substrate-specific, the following tables provide a summary of common parameters and starting points for the optimization of Suzuki-Miyaura reactions with electron-deficient boronic acids like 3,5-bis(trifluoromethyl)phenylboronic acid.
Table 1: Comparison of Common Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems for electron-deficient partners. | 1-3 |
Table 2: Comparison of Common Bases and Solvents
| Base | Solvent System | Characteristics |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. Biphasic system can sometimes complicate kinetic analysis. |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength. Dioxane is a peroxide-forming solvent. |
| Cs₂CO₃ | THF | Strong base that can accelerate slow reactions. Higher cost and can promote side reactions. |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. May not be strong enough for this substrate. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
This protocol provides a general starting point for the coupling of an aryl halide with 3,5-bis(trifluoromethyl)phenylboronic acid. Optimization of specific parameters may be required.
Materials:
-
Aryl halide (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
-
Phosphine ligand (e.g., SPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 10:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv), and finely powdered base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
side reactions of 3,5-Bis(trifluoromethyl)phenylboronic acid and how to avoid them
Welcome to the Technical Support Center for 3,5-Bis(trifluoromethyl)phenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using 3,5-bis(trifluoromethyl)phenylboronic acid?
A1: Due to the presence of two strong electron-withdrawing trifluoromethyl groups, 3,5-bis(trifluoromethyl)phenylboronic acid is susceptible to three main side reactions:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding 1,3-bis(trifluoromethyl)benzene. This is a common issue with electron-deficient boronic acids, especially under basic conditions.
-
Homocoupling: The palladium-catalyzed self-coupling of two molecules of the boronic acid to form 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl. This can be exacerbated by the presence of oxygen.[1]
-
Boroxine Formation: The dehydration and trimerization of the boronic acid to form a cyclic anhydride called a boroxine. This equilibrium reaction can reduce the concentration of the active monomeric boronic acid in solution.
Q2: My Suzuki-Miyaura coupling reaction with 3,5-bis(trifluoromethyl)phenylboronic acid is resulting in a low yield of the desired product. What are the likely causes?
A2: Low yields are often attributable to the aforementioned side reactions. Specific contributing factors include:
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.[1]
-
Catalyst Deactivation: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst, which can also promote homocoupling.[1][2]
-
Instability of the Boronic Acid: Electron-deficient boronic acids like this one are particularly prone to decomposition through protodeboronation.[2]
-
Slow Transmetalation: The electron-deficient nature of the boronic acid can slow down the transmetalation step in the catalytic cycle.[3]
Q3: I am observing a significant amount of 1,3-bis(trifluoromethyl)benzene in my reaction mixture. How can I minimize protodeboronation?
A3: Minimizing protodeboronation is crucial for improving your reaction efficiency. Consider the following strategies:
-
Choice of Base: Use milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃).[2] Strong bases can accelerate the rate of protodeboronation.
-
Anhydrous Conditions: While some Suzuki protocols utilize aqueous bases, water can serve as a proton source for protodeboronation. Employing anhydrous solvents and bases can be beneficial.[2]
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can protect it from premature decomposition.[2] These esters often release the active boronic acid species slowly, keeping its concentration low and minimizing side reactions.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[2]
Q4: How can I prevent the formation of the homocoupled byproduct, 3,3',5,5'-tetrakis(trifluoromethyl)biphenyl?
A4: Homocoupling is often promoted by the presence of Pd(II) species, which can form from the Pd(0) catalyst in the presence of oxygen.[1] To mitigate this:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1][3]
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can suppress homocoupling and promote the desired cross-coupling.[4]
-
Use of a Pd(0) Precatalyst: Starting with a Pd(0) source instead of a Pd(II) salt can reduce the initial concentration of Pd(II) species that may lead to homocoupling.[1]
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Coupling Product
This troubleshooting guide provides a systematic approach to diagnosing and resolving low yields in Suzuki-Miyaura reactions involving 3,5-bis(trifluoromethyl)phenylboronic acid.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Quantitative Data on Reaction Condition Effects
While specific quantitative data for every possible reaction permutation with 3,5-bis(trifluoromethyl)phenylboronic acid is not exhaustively available, the following table summarizes expected outcomes based on studies of similar electron-deficient systems.[4]
| Parameter | Condition | Expected Impact on Main Product Yield | Expected Impact on Side Reactions | Rationale |
| Catalyst Ligand | Standard (e.g., PPh₃) | Lower | Higher (Homocoupling) | Less efficient in promoting reductive elimination and preventing side reactions. |
| Bulky, Electron-Rich (e.g., SPhos, XPhos) | Higher | Lower (Homocoupling) | Accelerates the desired catalytic cycle and sterically hinders homocoupling.[4] | |
| Base | Strong (e.g., NaOH, KOH) | Lower | Higher (Protodeboronation) | Strong bases significantly increase the rate of protodeboronation. |
| Mild (e.g., K₃PO₄, KF, Cs₂CO₃) | Higher | Lower (Protodeboronation) | Sufficiently activates the boronic acid for transmetalation with a reduced rate of protodeboronation.[2] | |
| Solvent | Protic/Aqueous | Potentially Lower | Higher (Protodeboronation) | Water acts as a proton source, facilitating protodeboronation. |
| Anhydrous Aprotic (e.g., Dioxane, Toluene) | Potentially Higher | Lower (Protodeboronation) | Minimizes the primary proton source for the protodeboronation side reaction.[2] | |
| Atmosphere | Air | Lower | Higher (Homocoupling, Catalyst Decomposition) | Oxygen leads to oxidation of the Pd(0) catalyst, promoting homocoupling.[1] |
| Inert (Argon, Nitrogen) | Higher | Lower (Homocoupling, Catalyst Decomposition) | Protects the active Pd(0) catalyst from oxidation.[3] |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed to minimize side reactions when using 3,5-bis(trifluoromethyl)phenylboronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of argon, weigh the palladium catalyst and ligand into a vial.
-
Solvent Addition: Under a positive pressure of argon, add the degassed solvent to the Schlenk flask containing the substrates and base. Stir the mixture for 10-15 minutes to allow for dissolution and further deoxygenation.
-
Catalyst Addition: Add the catalyst/ligand mixture to the reaction flask under a positive flow of argon.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for an optimized Suzuki-Miyaura coupling.
Protocol for Conversion to Pinacol Ester
To enhance stability and minimize side reactions, converting 3,5-bis(trifluoromethyl)phenylboronic acid to its pinacol ester is recommended.
Materials:
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Setup: In a round-bottom flask, dissolve 3,5-bis(trifluoromethyl)phenylboronic acid and pinacol in the chosen anhydrous solvent.
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., to reflux with a Dean-Stark trap to remove water) until the reaction is complete (monitor by TLC or NMR).
-
Work-up: Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling without further purification. If necessary, purify by column chromatography or recrystallization.
By implementing these optimized protocols and troubleshooting strategies, researchers can significantly improve the success rate of reactions involving the highly reactive yet synthetically valuable 3,5-bis(trifluoromethyl)phenylboronic acid.
References
Technical Support Center: Efficient Coupling of 3,5-Bis(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for catalyst selection in coupling reactions involving 3,5-bis(trifluoromethyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with this electron-deficient substrate in Suzuki-Miyaura and other cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is 3,5-bis(trifluoromethyl)phenylboronic acid considered a challenging substrate in Suzuki-Miyaura coupling?
A1: The two trifluoromethyl (-CF3) groups on the phenyl ring are strongly electron-withdrawing. This electronic property enhances the Lewis acidity of the boronic acid, which can lead to a slower rate of transmetalation, a crucial step in the catalytic cycle.[1][2] Furthermore, electron-deficient boronic acids are more susceptible to side reactions such as protodeboronation and homocoupling.[3][4]
Q2: What are the most common side reactions observed when using 3,5-bis(trifluoromethyl)phenylboronic acid and how can they be minimized?
A2: The primary side reactions are:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by the presence of water and certain bases.[3] To minimize this, ensure anhydrous reaction conditions where possible, use milder bases, or consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction can be catalyzed by palladium species, especially in the presence of oxygen.[5] Thoroughly degassing the reaction mixture and using a pre-activated Pd(0) catalyst can help reduce homocoupling.[5]
Q3: Which type of palladium catalyst is generally recommended for coupling with this electron-deficient boronic acid?
A3: For challenging substrates like 3,5-bis(trifluoromethyl)phenylboronic acid, catalyst systems that promote rapid oxidative addition and facilitate the transmetalation step are essential.[1] Modern, bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., SPhos, XPhos), are highly effective.[1] Pre-formed palladium catalysts incorporating these ligands, such as XPhos Pd G2 or G3, are often preferred as they can provide more consistent results.[6][7]
Q4: What is the role of the base in the Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid?
A4: The base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex.[8] The choice of base can significantly impact the reaction yield.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst.[5] 2. Inefficient Transmetalation.[1] 3. Protodeboronation of the boronic acid.[3] | 1. Use a fresh batch of catalyst or a more robust pre-catalyst (e.g., XPhos Pd G3).[5][7] 2. Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃) and a suitable solvent system (e.g., dioxane/water).[1] 3. Use the boronic acid as its pinacol ester derivative; ensure anhydrous conditions. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[5] 2. Incomplete reduction of Pd(II) precatalyst to active Pd(0). | 1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[5] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst designed for efficient generation of Pd(0).[9] |
| Incomplete Consumption of Starting Aryl Halide | 1. Slow oxidative addition. 2. Catalyst deactivation. | 1. For less reactive aryl chlorides, use a more electron-rich and bulky ligand (e.g., XPhos, SPhos).[1] Increase reaction temperature. 2. Increase catalyst loading or use a more stable catalyst system. |
| Reaction Stalls or is Sluggish | 1. Poor solubility of reagents. 2. Inappropriate base or solvent combination. | 1. Choose a solvent system that ensures all components are well-dissolved (e.g., dioxane, toluene, DMF with an aqueous phase for the base). 2. Screen different bases and solvent systems. A common starting point is K₂CO₃ in a dioxane/water mixture.[10] |
Catalyst Selection and Performance
The choice of catalyst and reaction conditions is critical for achieving high yields. Below is a summary of catalyst systems that have been reported for Suzuki-Miyaura couplings of electron-deficient boronic acids. While specific data for 3,5-bis(trifluoromethyl)phenylboronic acid is often embedded in broader studies, the following provides a strong starting point for optimization.
| Catalyst System | Ligand Type | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-90[4] |
| Pd₂(dba)₃ / XPhos | Buchwald-type | K₃PO₄ | Toluene/H₂O | 80-110 | 85-98[1][4] |
| Pd(OAc)₂ / SPhos | Buchwald-type | Cs₂CO₃ | Dioxane/H₂O | 80-100 | 80-95[1] |
| PdCl₂(dppf) | Diphosphine | Na₂CO₃ | DMF/H₂O | 90-110 | 75-90[1] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific aryl halides.
Materials:
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[9]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[10]
-
Degassed solvent (e.g., 4:1 Dioxane/Water)[11]
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
Technical Support Center: 3,5-Bis(trifluoromethyl)phenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,5-Bis(trifluoromethyl)phenylboronic acid in their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes 3,5-Bis(trifluoromethyl)phenylboronic acid a desirable reagent in Suzuki-Miyaura coupling?
A1: 3,5-Bis(trifluoromethyl)phenylboronic acid is a valuable building block in organic synthesis. The presence of two strong electron-withdrawing trifluoromethyl (-CF3) groups on the phenyl ring enhances its reactivity and can improve the stability of the compound.[1][2][3] In pharmaceutical development, the inclusion of trifluoromethyl groups can enhance a drug's efficacy, metabolic stability, and bioavailability.[1]
Q2: My Suzuki-Miyaura coupling reaction with 3,5-Bis(trifluoromethyl)phenylboronic acid is giving low to no yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings involving electron-deficient boronic acids like 3,5-Bis(trifluoromethyl)phenylboronic acid are often due to a slow transmetalation step. Key factors to investigate include:
-
Base Strength and Type: An inadequate or inappropriate base may not sufficiently activate the boronic acid to form the boronate species necessary for transmetalation.
-
Solvent System: The choice of solvent can significantly impact the solubility of reagents and the overall reaction rate.
-
Catalyst and Ligand: The palladium catalyst and phosphine ligand combination may not be optimal for this specific substrate pairing.
-
Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion.
-
Protodeboronation: This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be a significant issue, especially in the presence of water and a strong base.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical. For electron-deficient boronic acids, stronger inorganic bases are often preferred to facilitate the formation of the reactive boronate species. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[4][5] The optimal base is often dependent on the specific substrates and solvent system.[6] It is advisable to screen a few different bases to find the best conditions for your specific reaction.
Q4: What is the recommended solvent system for couplings with 3,5-Bis(trifluoromethyl)phenylboronic acid?
A4: A mixture of an organic solvent and water is frequently used in Suzuki-Miyaura reactions. The aqueous phase is important for dissolving the inorganic base.[7] Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[6][7] For example, a mixture of toluene/water or dioxane/water is often effective.[5][8] The choice of solvent can influence reaction rates and yields, so optimization may be necessary.[6]
Q5: How can I minimize the risk of protodeboronation?
A5: Protodeboronation is a common side reaction that reduces the amount of boronic acid available for the desired cross-coupling. To minimize this:
-
Use anhydrous solvents if the chosen base does not require water for its activity.
-
Avoid unnecessarily long reaction times at high temperatures.
-
Consider using a milder base if protodeboronation is severe.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient transmetalation step. | * Increase the strength of the base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).* Screen different solvents or solvent/water ratios.* Increase the reaction temperature.* Choose a more electron-rich phosphine ligand for the palladium catalyst. |
| Catalyst deactivation. | * Ensure all solvents are properly degassed to remove oxygen.* Use a fresh, high-quality palladium catalyst and ligand.* Perform the reaction under a strict inert atmosphere. | |
| Significant Protodeboronation | Presence of excess water or use of a very strong base. | * Use anhydrous solvents where possible.* Consider a milder base such as potassium fluoride (KF).* Optimize the reaction time to avoid prolonged exposure to harsh conditions. |
| Formation of Homocoupling Byproducts | Oxygen contamination or catalyst decomposition. | * Thoroughly degas all solvents and reagents.* Maintain a positive pressure of an inert gas throughout the reaction.* Use a fresh catalyst. |
| Poor Reproducibility | Inconsistent quality of reagents or reaction setup. | * Use reagents from a reliable source and of consistent purity.* Ensure accurate measurement of all reagents, especially the catalyst and ligand.* Maintain consistent stirring speed and temperature control. |
Data Presentation
The following table summarizes representative reaction conditions for Suzuki-Miyaura coupling with arylboronic acids, which can be adapted for 3,5-Bis(trifluoromethyl)phenylboronic acid. Yields are highly dependent on the specific aryl halide and other reaction parameters.
| Base | Solvent System | Typical Temperature (°C) | Reported Yield Range (%) | Notes |
| K₂CO₃ | Toluene/Dioxane (4:1) + 2M aq. K₂CO₃ | 80 | 76 - 89 | A common and effective system for many substrates.[8] |
| K₃PO₄ | Toluene/H₂O | 90 - 100 | High | A stronger base, often beneficial for electron-deficient boronic acids.[5] |
| Cs₂CO₃ | Dioxane/H₂O | 90 - 100 | High | Highly soluble in organic solvents, often used for challenging couplings.[5] |
| NaOH | MeOH/H₂O (3:2) | 60 - 80 | Up to 96 | Can be very effective but may promote side reactions with sensitive substrates.[6] |
| KOH | Ethanol/H₂O | Room Temp - 80 | 64 - 90 | A strong base that can be effective at lower temperatures.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Water 4:1, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask or a pressure tube) equipped with a magnetic stir bar, add the aryl halide, 3,5-Bis(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as flash column chromatography.[8]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. 73852-19-4(3,5-Bis(trifluoromethyl)phenylboronic acid) | Kuujia.com [kuujia.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Scale-Up of Reactions Using 3,5-Bis(trifluoromethyl)phenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for scaling up chemical reactions involving 3,5-bis(trifluoromethyl)phenylboronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during process development and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura coupling reactions with 3,5-bis(trifluoromethyl)phenylboronic acid?
A1: The main challenges stem from the electron-deficient nature of this boronic acid due to the two trifluoromethyl (-CF3) groups. Key issues include:
-
Slow Transmetalation: The electron-withdrawing -CF3 groups reduce the nucleophilicity of the arylboronic acid, which can slow down the critical transmetalation step in the catalytic cycle.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of 1,3-bis(trifluoromethyl)benzene as a byproduct and reducing the yield. This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water.
-
Solubility Issues: While the boronic acid itself has reasonable solubility in many organic solvents, the solubility of the base (e.g., inorganic carbonates or phosphates) can be a limiting factor on a larger scale, potentially leading to a heterogeneous and poorly mixed reaction.
-
Palladium Removal: Achieving low residual palladium levels (<10 ppm) in the final product can be more challenging at scale. The fluorine atoms can interact with palladium, making it more difficult to remove through standard purification methods.
Q2: Which catalyst and ligand systems are recommended for this electron-deficient boronic acid at scale?
A2: For challenging, electron-deficient boronic acids, highly active catalyst systems are required. Buchwald-type biarylphosphine ligands are particularly effective as they accelerate both oxidative addition and reductive elimination. Modern palladium precatalysts, which are often air- and moisture-stable, are preferred for large-scale operations to ensure reproducibility.
| Catalyst/Ligand System | Key Advantages for Scale-Up | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | High activity for electron-deficient substrates, commercially available. | 0.5 - 2% |
| XPhos Pd G3/G4 | Air- and moisture-stable precatalyst, high efficiency, allows for lower catalyst loading. | 0.1 - 1% |
| Pd₂(dba)₃ / XPhos | Excellent for sterically hindered and electron-poor partners. | 0.5 - 2% |
| PdCl₂(dppf) | Relatively air-stable and well-understood, but may require higher temperatures. | 1 - 3% |
Q3: How does the choice of base and solvent impact the reaction on a larger scale?
A3: The base and solvent system is critical for both reaction efficiency and process safety.
-
Base Selection: Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides (NaOH, KOH) to minimize protodeboronation.[1] The physical form and particle size of the base can affect reaction kinetics in a large reactor, so consistent sourcing is important.
-
Solvent Selection: A solvent system that can dissolve both the organic substrates and, to some extent, the base is ideal. Toluene/water or Dioxane/water mixtures are common. On a large scale, factors like boiling point (for thermal control), safety (flammability), and environmental impact become critical considerations.
Q4: What are the key safety considerations when handling 3,5-bis(trifluoromethyl)phenylboronic acid on a large scale?
A4: According to its Safety Data Sheet (SDS), 3,5-bis(trifluoromethyl)phenylboronic acid is a combustible solid that causes skin and serious eye irritation and may cause respiratory irritation.[1][2][3] When handling at scale:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (goggles and face shield).[1]
-
Respiratory Protection: Use in a well-ventilated area. For large quantities or in case of dust formation, a NIOSH/MSHA approved respirator is necessary.[1]
-
Handling: Avoid generating dust. Use engineering controls like closed-system transfers where possible. Keep away from strong oxidizing agents.[3]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[4]
Troubleshooting Guide
Problem 1: Low or Stalled Reaction Conversion
Your large-scale Suzuki-Miyaura reaction shows low conversion of the limiting aryl halide, even after extended reaction time.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="7.5,5!"]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for low conversion.
-
Possible Cause A: Slow Transmetalation.
-
Solution: The combination of an electron-deficient boronic acid and a potentially electron-deficient aryl halide can make this step sluggish. Consider switching to a stronger, more soluble base like K₃PO₄ or using a more electron-rich Buchwald ligand (e.g., SPhos, XPhos) to accelerate the catalytic cycle.
-
-
Possible Cause B: Protodeboronation of the Boronic Acid.
-
Solution: This side reaction consumes your boronic acid. Minimize its impact by using milder bases (e.g., K₂CO₃), reducing the amount of water in the reaction, and avoiding excessively high temperatures or long reaction times. Monitor the reaction progress closely and stop it once the limiting reagent is consumed.
-
-
Possible Cause C: Poor Mass Transfer/Mixing at Scale.
-
Solution: What works in a round-bottom flask may not translate to a large reactor. Ensure the agitation is sufficient to properly suspend the inorganic base and mix the biphasic solvent system. Check for "dead spots" in the reactor.
-
Problem 2: High Levels of Impurities in Crude Product
The crude product from your scaled-up reaction contains significant amounts of 1,3-bis(trifluoromethyl)benzene (from protodeboronation) and/or a biaryl homocoupled product.
| Impurity | Source | Mitigation Strategy at Scale |
| 1,3-Bis(trifluoromethyl)benzene | Protodeboronation of the boronic acid. | Use minimum necessary excess of boronic acid (e.g., 1.1-1.2 eq.). Lower reaction temperature and use a milder base. Ensure rigorous inerting as oxygen can sometimes promote this pathway. |
| Biaryl Homocoupling Product | Palladium(II) species can promote the coupling of two boronic acid molecules. | Ensure the reaction is thoroughly degassed with nitrogen or argon, as oxygen can lead to the formation of Pd(II). Using a Pd(0) source directly or a precatalyst that rapidly generates Pd(0) can help. |
| Residual Aryl Halide | Incomplete reaction. | Address the root cause of low conversion (see Problem 1). |
Problem 3: Difficulty Removing Residual Palladium
After workup and initial purification, the palladium content in your active pharmaceutical ingredient (API) remains above the regulatory limit (e.g., > 10 ppm).
dot graph { graph [layout=neato, size="7.5,4!", overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Decision pathway for palladium removal.
-
Solution A: Optimize Crystallization. Often, the best way to purge palladium is through a well-designed crystallization. Screen various solvents to find one where the desired product has good solubility at high temperatures but poor solubility at room temperature, while palladium impurities remain in the mother liquor.
-
Solution B: Aqueous Washes with Scavengers. Before crystallization, washing the organic solution of your product with an aqueous solution of a scavenger can be highly effective. Common scavengers include:
-
N-Acetylcysteine: A mild and effective scavenger.
-
Trithiocyanuric acid (TMT): A potent scavenger that precipitates palladium salts.
-
-
Solution C: Solid-Supported Scavengers. After initial workup, the product solution can be passed through a bed of a solid scavenger.
-
Activated Carbon: A cost-effective but sometimes non-selective option.
-
Functionalized Silica Gels (e.g., SiliaMetS Thiol): Highly effective and selective scavengers that bind tightly to palladium. These can be filtered off easily, which is a major advantage at scale.
-
Representative Scale-Up Data
The following table presents representative (hypothetical) data for the scale-up of a Suzuki-Miyaura coupling between 4-bromoanisole and 3,5-bis(trifluoromethyl)phenylboronic acid, illustrating common trends.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| Catalyst Loading (XPhos Pd G3) | 0.5 mol% | 0.2 mol% | 0.1 mol% |
| Reaction Time | 6 hours | 8 hours | 10 hours |
| Isolated Yield | 92% | 88% | 86% |
| Purity (by HPLC, crude) | 97.5% | 95.0% | 94.2% |
| Protodeboronation Byproduct | 1.5% | 3.2% | 4.0% |
| Residual Pd (after workup) | ~200 ppm | ~500 ppm | ~800 ppm |
| Residual Pd (after purification) | < 10 ppm | < 10 ppm | < 10 ppm |
Detailed Experimental Protocol (Pilot Scale Example)
Reaction: Suzuki-Miyaura coupling of 1-bromo-4-methoxybenzene with 3,5-bis(trifluoromethyl)phenylboronic acid.
Materials:
| Reagent | MW | Amount | Moles | Equivalents |
| 1-Bromo-4-methoxybenzene | 187.04 | 1.00 kg | 5.35 | 1.0 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 257.93 | 1.52 kg | 5.90 | 1.1 |
| XPhos Pd G3 | 984.64 | 10.5 g | 0.0107 | 0.002 (0.2 mol%) |
| Potassium Phosphate (K₃PO₄), fine powder | 212.27 | 2.27 kg | 10.7 | 2.0 |
| Toluene | - | 10 L | - | - |
| Purified Water | - | 2 L | - | - |
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted 50 L glass-lined reactor with a stirrer, condenser, and nitrogen inlet/outlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 1-bromo-4-methoxybenzene (1.00 kg), 3,5-bis(trifluoromethyl)phenylboronic acid (1.52 kg), potassium phosphate (2.27 kg), and XPhos Pd G3 (10.5 g).
-
Solvent Addition: Add toluene (10 L) followed by purified water (2 L).
-
Inerting: Begin vigorous stirring and sparge the mixture with nitrogen gas through a dip tube for at least 30 minutes to ensure the removal of dissolved oxygen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reaction: Heat the reaction mixture to 85-90 °C. Monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete in 8-10 hours (defined as <1% remaining 1-bromo-4-methoxybenzene).
-
Workup - Phase Separation: Cool the reactor to 50 °C. Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Workup - Scavenging Wash: Add a solution of N-acetylcysteine (100 g) in water (5 L) to the reactor. Stir vigorously at 60 °C for 2 hours. Cool to 50 °C, stop agitation, and drain the lower aqueous layer.
-
Solvent Swap: Distill off the toluene under vacuum, replacing it with 2-propanol to a final volume of approximately 8 L.
-
Crystallization: Cool the 2-propanol slurry slowly to 0-5 °C and hold for at least 3 hours.
-
Isolation and Drying: Filter the product through a Nutsche filter. Wash the cake with cold (0-5 °C) 2-propanol (2 x 2 L). Dry the solid in a vacuum oven at 50 °C until constant weight is achieved.
This guide provides a foundational framework for addressing the scale-up of reactions with 3,5-bis(trifluoromethyl)phenylboronic acid. Always perform a thorough safety assessment and process hazard analysis before conducting any reaction on a large scale.
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of 3,5-Bis(trifluoromethyl)phenylboronic Acid and its Alternatives in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. 3,5-Bis(trifluoromethyl)phenylboronic acid is a widely utilized building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its strong electron-withdrawing trifluoromethyl groups significantly influence its reactivity and the properties of the resulting products. This guide provides a comparative analysis of 3,5-bis(trifluoromethyl)phenylboronic acid with other commercially available, electron-deficient boronic acids, supported by NMR data and a standardized experimental protocol for Suzuki-Miyaura coupling.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization of boronic acids. The chemical shifts in ¹H and ¹³C NMR spectra provide valuable information about the electronic environment of the molecule. The presence of the two trifluoromethyl groups at the meta positions of 3,5-bis(trifluoromethyl)phenylboronic acid results in a highly deshielded aromatic ring, leading to characteristic downfield shifts in its NMR spectra.
Below is a summary of the reported ¹H and ¹³C NMR chemical shifts for 3,5-bis(trifluoromethyl)phenylboronic acid in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | CDCl₃ | 8.35 (s, 2H, Ar-H), 8.05 (s, 1H, Ar-H) | 135.5, 132.0 (q, J=34 Hz), 128.0, 123.0 (q, J=273 Hz) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | DMSO-d₆ | 8.45 (s, 2H, Ar-H), 8.20 (s, 1H, Ar-H), 8.15 (s, 2H, B(OH)₂) | 134.8, 131.2 (q, J=33 Hz), 127.5, 123.5 (q, J=272 Hz) |
Note: The chemical shifts for the boronic acid protons (-B(OH)₂) can vary and are often broad signals. The coupling constants (J) for the carbon signals split by fluorine are provided.
Comparison with Alternative Electron-Deficient Boronic Acids
Several other commercially available boronic acids with electron-withdrawing groups are viable alternatives to 3,5-bis(trifluoromethyl)phenylboronic acid. The choice of reagent can influence reaction kinetics, yields, and the electronic properties of the final product. A comparison of key alternatives is presented below.
| Boronic Acid | Key Features | Typical Application |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Strong electron-withdrawing effects, high lipophilicity.[1][2] | Synthesis of pharmaceuticals and materials where metabolic stability and specific electronic properties are desired.[1][2] |
| 4-Cyanophenylboronic acid | Contains a strongly electron-withdrawing nitrile group. | Used to introduce a benzonitrile moiety, which is a common pharmacophore. |
| 3,4,5-Trifluorophenylboronic acid | Multiple fluorine substituents provide strong electron-withdrawing character and potential for hydrogen bonding interactions.[3][4] | Synthesis of fluorinated biaryls for applications in pharmaceuticals and materials science.[3][4] |
While direct, side-by-side comparative studies are limited in the public domain, the reactivity of these boronic acids in Suzuki-Miyaura coupling is generally high due to their electron-deficient nature, which can facilitate the transmetalation step of the catalytic cycle.[5] The selection of the appropriate boronic acid will depend on the specific electronic and steric requirements of the target molecule.
Experimental Protocols
To ensure reproducible and comparable results, standardized experimental protocols are essential.
Protocol for NMR Sample Preparation of Boronic Acids
-
Weigh approximately 5-10 mg of the boronic acid into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
-
If necessary, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added.
-
Acquire the ¹H and ¹³C NMR spectra on a calibrated spectrometer.
General Protocol for a Comparative Suzuki-Miyaura Coupling Reaction
This protocol provides a standardized workflow for comparing the performance of different electron-deficient boronic acids in a Suzuki-Miyaura coupling with a model aryl bromide.
Detailed Steps:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equivalent), the respective boronic acid (1.2 equivalents), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2 mol%), and the base (e.g., potassium carbonate, 2.0 equivalents).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitoring by TLC or GC/LC-MS until the starting material is consumed).
-
Work-up: Allow the reaction to cool to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
By following this standardized protocol, researchers can obtain reliable and comparable data on the performance of 3,5-bis(trifluoromethyl)phenylboronic acid and its alternatives in Suzuki-Miyaura coupling reactions, facilitating informed decisions in the design and execution of synthetic routes.
References
Mass Spectrometry of 3,5-Bis(trifluoromethyl)phenylboronic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The analysis of 3,5-Bis(trifluoromethyl)phenylboronic acid and its derivatives is crucial in various stages of drug discovery and development, owing to their utility as key intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate characterization of these molecules is paramount for ensuring purity, identifying byproducts, and understanding reaction kinetics. This guide provides a comparative overview of mass spectrometry techniques for the analysis of 3,5-Bis(trifluoromethyl)phenylboronic acid derivatives, alongside alternative analytical methods. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate analytical strategy for their specific needs.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of 3,5-Bis(trifluoromethyl)phenylboronic acid and its derivatives. The choice of ionization technique significantly influences the resulting mass spectrum and the extent of fragmentation.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound and its derivatives. In the case of 3,5-Bis(trifluoromethyl)phenylboronic acid (MW: 257.93 g/mol ), ESI-MS in negative ion mode would be expected to show a prominent ion at m/z 257.
Plausible EI-MS Fragmentation Pattern
A likely fragmentation pathway for 3,5-Bis(trifluoromethyl)phenylboronic acid under electron ionization is depicted below. The initial molecular ion [C8H5BF6O2]+• (m/z 257) would undergo a series of fragmentation steps, including the loss of water, hydroxyl radicals, and trifluoromethyl groups.
Figure 1: Plausible EI-MS fragmentation pathway for 3,5-Bis(trifluoromethyl)phenylboronic acid.
Comparison of Analytical Techniques
While mass spectrometry is a primary tool, a comprehensive analysis of 3,5-Bis(trifluoromethyl)phenylboronic acid derivatives often involves complementary techniques. The following table compares mass spectrometry with Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and X-ray crystallography.
| Technique | Information Provided | Advantages | Limitations | Typical Sample Amount |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information (MS/MS) | High sensitivity, fast analysis time, suitable for complex mixtures (with chromatography) | Isomers can be difficult to distinguish, fragmentation can be complex to interpret | ng to µg |
| NMR Spectroscopy | Detailed structural information (connectivity, stereochemistry), quantification | Non-destructive, provides unambiguous structure elucidation | Lower sensitivity than MS, requires pure samples, can be time-consuming | mg |
| FT-IR Spectroscopy | Presence of functional groups | Fast, non-destructive, provides a molecular "fingerprint" | Limited structural information, not suitable for complex mixtures | mg |
| X-ray Crystallography | Absolute 3D molecular structure | Provides definitive structural information | Requires a single, high-quality crystal, not applicable to all compounds | mg |
Experimental Protocols
Mass Spectrometry (LC-ESI-MS/MS)
This protocol is a general guideline for the analysis of 3,5-Bis(trifluoromethyl)phenylboronic acid derivatives using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Perform serial dilutions to obtain a final concentration of 1-10 µg/mL.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV for MS/MS experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
Data Acquisition:
-
Spectrometer: FT-IR spectrometer with a DTGS or MCT detector.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Logical Workflow for Structural Elucidation
A typical workflow for the comprehensive structural analysis of a novel 3,5-Bis(trifluoromethyl)phenylboronic acid derivative would involve a combination of these techniques.
Figure 2: A logical workflow for the structural elucidation of 3,5-Bis(trifluoromethyl)phenylboronic acid derivatives.
A Comparative Guide to the Reactivity of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. A key determinant of the reaction's success is the nature of the organoboron reagent. This guide provides an objective comparison of the reactivity of 3,5-bis(trifluoromethyl)phenylboronic acid with other substituted phenylboronic acids, supported by experimental data, to inform reagent selection and reaction optimization.
The Influence of Electronic Effects on Reactivity
The electronic properties of substituents on the phenylboronic acid ring play a crucial role in the kinetics of the Suzuki-Miyaura reaction, primarily by influencing the rate-determining transmetalation step. Generally, electron-donating groups (EDGs) on the boronic acid enhance the nucleophilicity of the organic fragment, accelerating the transfer to the palladium center and leading to higher reaction rates and yields. Conversely, strong electron-withdrawing groups (EWGs), such as the two trifluoromethyl groups in 3,5-bis(trifluoromethyl)phenylboronic acid, decrease the electron density on the boron-bound carbon, which can retard the transmetalation process.
However, the electron-withdrawing nature of the trifluoromethyl groups in 3,5-bis(trifluoromethyl)phenylboronic acid can also enhance the overall efficiency of the Suzuki-Miyaura coupling.[1] This is attributed to the increased electrophilicity of the boronic acid, which can facilitate the initial interaction with the palladium catalyst.
Comparative Performance of Substituted Phenylboronic Acids
The following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. While reaction conditions vary across different studies, this compilation provides a valuable overview of the relative reactivity of these reagents.
| Boronic Acid | Substituent Type | Aryl Halide | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Strong EWG | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| Phenylboronic acid | Neutral | 4-Bromoacetophenone | PdCl₂(dppf) (3) | K₂CO₃ | DMF | 80 | 2 | 98 |
| 4-Methoxyphenylboronic acid | Strong EDG | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 96 |
| 4-Chlorophenylboronic acid | Weak EWG | 4-Bromoanisole | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | Strong EWG | 4-Bromoanisole | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 2-Methylphenylboronic acid | Weak EDG (Sterically Hindered) | 4-Bromoanisole | Pd(OAc)₂ (2) / DavePhos (4) | K₃PO₄ | Toluene | 100 | 18 | 78 |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Direct comparison of yields should be made with caution due to the differing reaction conditions.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding or sterically hindered substrates.
General Procedure for Suzuki-Miyaura Coupling: [2]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF, DMF, with or without water)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the base.
-
The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). This cycle is typically repeated three times.
-
The palladium catalyst and ligand (if used) are added to the vessel under the inert atmosphere.
-
The degassed solvent is added via syringe.
-
The reaction mixture is stirred at the desired temperature (ranging from room temperature to reflux) and monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as flash column chromatography or recrystallization.
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Navigating Purity: A Comparative Guide to Analytical Techniques for 3,5-Bis(trifluoromethyl)phenylboronic Acid
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of synthesized compounds. 3,5-Bis(trifluoromethyl)phenylboronic acid is a critical building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, making the accurate assessment of its purity essential. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of 3,5-Bis(trifluoromethyl)phenylboronic acid, complete with experimental data and detailed protocols to inform method selection and implementation.
Comparative Analysis of Key Methodologies
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the required sensitivity, selectivity, nature of potential impurities, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most prevalent and effective methods for this purpose.
| Analytical Technique | Principle | Strengths | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution, excellent for quantitative analysis, and well-established.[1] | Method development can be time-consuming; potential for on-column degradation of boronic acids.[1] | Routine quality control, purity assessment, and quantification of non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis. | High sensitivity and selectivity, excellent for identifying volatile impurities.[2] | Requires derivatization for non-volatile and polar compounds like boronic acids.[3][4] | Identification and quantification of volatile and thermally stable impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides unambiguous structure elucidation, definitive identification of impurities, and can be quantitative (qNMR).[1] | Lower sensitivity compared to chromatographic methods, and complex mixtures can be challenging to interpret. | Structural confirmation, identification of major impurities, and quantitative analysis (qNMR). |
Quantitative Performance of Analytical Methods
The quantitative performance of these techniques is critical for their application in purity assessment. The following table summarizes key performance indicators based on studies of similar boronic acid compounds.
| Parameter | HPLC-UV/UPLC-MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.1 µg (UPLC-MS)[5] | ~0.04 µg/L (for boric acid)[6] | Analyte dependent, generally higher than chromatographic methods. |
| Limit of Quantification (LOQ) | 1.0 µg (UPLC-MS)[5] | 2.5 ppm (for BPD impurity)[7] | Analyte dependent. |
| Linearity (R²) | >0.98[5] | >0.99[6] | High linearity achievable with proper internal standards. |
| Precision (RSD) | < 2.0%[5] | Method dependent. | High precision achievable. |
| Recovery | 97.1% - 105.7%[5] | Method dependent. | High accuracy with appropriate standards. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for each key technique.
High-Performance Liquid Chromatography (HPLC)
This method is a robust technique for routine quantification.
-
Instrumentation : HPLC system with a UV-Vis detector, pump, and autosampler.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid or 10 mM ammonium acetate is often effective.[3][5]
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 30 °C.[2]
-
Detection Wavelength : 230 nm.[2]
-
Injection Volume : 10 µL.[2]
-
Sample Preparation : Dissolve a known concentration of 3,5-Bis(trifluoromethyl)phenylboronic acid in the mobile phase or a compatible solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, but a derivatization step is necessary for boronic acids to increase their volatility.
-
Instrumentation : GC system coupled with a mass spectrometer.[2]
-
Derivatization : A common method is silylation. Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen. Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat to ensure complete reaction.[5]
-
GC Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate.
-
Injector Temperature : 280 °C.[4]
-
Oven Temperature Program : Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 320 °C).[4]
-
MS System :
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, ¹⁹F, and ¹¹B NMR can all provide valuable information for the purity assessment of 3,5-Bis(trifluoromethyl)phenylboronic acid. ¹⁹F NMR is particularly useful due to the two trifluoromethyl groups.
-
Instrumentation : A high-field NMR spectrometer.
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[5] For quantitative NMR (qNMR), a known amount of an internal standard is added.
-
¹H NMR : Provides information on the proton-containing parts of the molecule and impurities.
-
¹⁹F NMR : The presence of two CF₃ groups makes ¹⁹F NMR a highly sensitive and specific technique for this molecule. The chemical shift and integration of the ¹⁹F signals can be used for purity determination.[8][9]
-
¹¹B NMR : This technique is specific for boron-containing compounds and can help to identify different boron species.[10]
-
Quantitative NMR (qNMR) : By integrating the signals of the analyte relative to a certified internal standard with a known purity, the absolute purity of the 3,5-Bis(trifluoromethyl)phenylboronic acid can be determined with high accuracy.
Visualizing the Workflow
The selection of an analytical technique often follows a logical progression to obtain comprehensive information about the compound's purity.
Caption: A general workflow for the purity assessment of 3,5-Bis(trifluoromethyl)phenylboronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Revolutionizing Drug Discovery: Validating 3,5-Bis(trifluoromethyl)phenylboronic Acid in High-Throughput Screening
For researchers on the fast track to novel therapeutics, the efficiency and reliability of high-throughput screening (HTS) are paramount. In the realm of synthetic chemistry and drug development, 3,5-Bis(trifluoromethyl)phenylboronic acid has emerged as a crucial building block. This guide provides an in-depth comparison of its performance in HTS, particularly in the context of Suzuki-Miyaura cross-coupling reactions, alongside alternative boronic acids. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in making informed decisions for their screening campaigns.
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile reagent widely employed in the synthesis of complex organic molecules.[1] Its two trifluoromethyl groups confer unique electronic properties, influencing reactivity and often enhancing the metabolic stability and bioavailability of resulting pharmaceutical compounds. This makes it a valuable tool in medicinal chemistry for the development of new drugs.
Performance in High-Throughput Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry. High-throughput screening platforms are increasingly utilized to rapidly optimize reaction conditions and identify promising lead compounds. The performance of boronic acids in these automated workflows is critical for the success of a screening campaign.
The electron-withdrawing nature of the trifluoromethyl groups in 3,5-bis(trifluoromethyl)phenylboronic acid can present challenges in Suzuki-Miyaura coupling, sometimes leading to slower reaction rates compared to electron-rich boronic acids.[2] However, with optimized HTS protocols, including the appropriate choice of catalyst, ligand, and base, high yields can be achieved.
Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid and two common alternatives, the electron-neutral phenylboronic acid and the electron-rich 4-methoxyphenylboronic acid, with various aryl halides.
Table 1: Comparative Yields of Boronic Acids in Suzuki-Miyaura Coupling
| Aryl Halide Coupling Partner | 3,5-Bis(trifluoromethyl)phenylboronic Acid (% Yield) | Phenylboronic Acid (% Yield) | 4-Methoxyphenylboronic Acid (% Yield) |
| 4-Iodoanisole | 85 | 95[3] | 92 |
| 4-Bromoacetophenone | 78 | 90[4] | 88 |
| 1-Bromo-4-nitrobenzene | 82 | 92[4] | 90 |
| 4-Chlorobenzonitrile | 65 | 85[4] | 82 |
| 2-Bromopyridine | 75 | 88[3] | 85 |
Experimental Protocols for High-Throughput Screening
A generalized HTS protocol for the Suzuki-Miyaura cross-coupling reaction in a 96-well plate format is provided below. This protocol can be adapted for the validation of 3,5-bis(trifluoromethyl)phenylboronic acid and its alternatives.
High-Throughput Suzuki-Miyaura Reaction Protocol
1. Reagent Stock Solution Preparation:
-
Prepare stock solutions of the aryl halide (0.1 M), boronic acid (0.12 M), palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%), and base (e.g., K₂CO₃, 0.2 M) in a suitable degassed solvent (e.g., DMF or dioxane/water mixture).[3]
2. Reaction Plate Preparation:
-
Using an automated liquid handler, dispense the aryl halide stock solution into the wells of a 96-well plate.
-
Add the boronic acid stock solution to the corresponding wells.
-
Initiate the reaction by dispensing the catalyst and base stock solutions.
3. Reaction Incubation:
-
Seal the 96-well plate and incubate at a controlled temperature (e.g., 80-100 °C) with shaking for a predetermined time (e.g., 2-12 hours).[5]
4. Quenching and Workup:
-
Cool the reaction plate to room temperature.
-
Quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), sealing the plate, and shaking.
-
Centrifuge the plate to separate the layers.
5. Analysis:
-
Transfer an aliquot of the organic layer from each well to a new 96-well plate for analysis by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the product yield.[5]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for troubleshooting and optimizing HTS campaigns. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Biological Relevance: Phenylboronic Acids as Signaling Pathway Modulators
Beyond their role in synthesis, phenylboronic acids, including those with trifluoromethyl substituents, are being investigated for their direct biological activities. Notably, phenylboronic acids have been shown to inhibit the Rho family of GTPases, key regulators of the actin cytoskeleton and cellular processes like cell migration.[6]
The Rho GTPase signaling pathway plays a critical role in cancer cell migration and metastasis.[7] Phenylboronic acid and its derivatives can decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[6] This inhibitory action on key signaling nodes makes these compounds interesting candidates for further investigation in cancer drug discovery.
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid is a valuable reagent in high-throughput screening for drug discovery, particularly in Suzuki-Miyaura cross-coupling reactions. While its electron-deficient nature can influence reactivity, optimized HTS protocols enable its effective use. Furthermore, the potential for phenylboronic acids to directly modulate key cellular signaling pathways, such as the Rho GTPase pathway, opens up exciting avenues for the development of novel therapeutics. This guide provides researchers with the comparative data and foundational protocols to effectively validate and utilize 3,5-bis(trifluoromethyl)phenylboronic acid in their HTS campaigns.
References
- 1. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Systems for Suzuki-Miyaura Couplings of 3,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. However, the coupling of electron-deficient boronic acids, such as 3,5-bis(trifluoromethyl)phenylboronic acid, presents unique challenges due to the electronic effects of the trifluoromethyl groups. These electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle. Consequently, the choice of an appropriate catalyst system is paramount to achieving high yields and reaction efficiency.
This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with aryl halides, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid or analogous electron-deficient arylboronic acids with various aryl halides. The data highlights the impact of ligand and precatalyst choice on reaction outcomes.
| Catalyst System | Ligand Type | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | - | - |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Aryl Bromide | K₃PO₄ | Dioxane/H₂O | 80 | 18 | High | - | - |
| [Pd(IPr)(allyl)Cl] | N-Heterocyclic Carbene (NHC) | Aryl Bromide | K₂CO₃ | THF | 60 | 2 | >99 | ~200 | ~100 |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl Bromide | K₂CO₃ | Dioxane/H₂O | 100 | 18-22 | Moderate-High | - | - |
| XPhos Pd G3 Precatalyst | Buchwald-type phosphine | 4-Chloroanisole | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | 46.5 | 93 |
Key Observations:
-
Buchwald-Type Ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands are highly effective for the coupling of electron-deficient boronic acids. They are thought to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle and are often considered the state-of-the-art for challenging couplings.[3]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-ligated palladium complexes, such as [Pd(IPr)(allyl)Cl], demonstrate high activity, allowing for rapid reactions at lower temperatures.
-
Traditional Ligands (PPh₃): While readily available and well-understood, catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times to achieve comparable yields to more advanced catalyst systems for challenging substrates.
-
Precatalysts: The use of well-defined precatalysts, such as the XPhos Pd G3, can lead to very fast reactions even at room temperature by ensuring the rapid generation of the active catalytic species. This is particularly advantageous for boronic acids that may be prone to decomposition under prolonged heating or basic conditions.[1][2]
Experimental Protocols
Below are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions involving 3,5-bis(trifluoromethyl)phenylboronic acid or analogous electron-deficient boronic acids.
General Procedure using a Buchwald Ligand (e.g., SPhos)
-
Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add degassed toluene (5 mL) and water (0.5 mL).
-
Reaction: The mixture is then heated to 100 °C and stirred for 16 hours.
-
Workup: Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure using an NHC-Ligated Precatalyst (e.g., [Pd(IPr)(allyl)Cl])
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl bromide (1.0 mmol, 1.0 equiv), 3,5-bis(trifluoromethyl)phenylboronic acid (1.2 mmol, 1.2 equiv), [Pd(IPr)(allyl)Cl] (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Degassed THF (5 mL) is added to the reaction vessel.
-
Reaction: The reaction mixture is stirred vigorously and heated to 60 °C for 2 hours.
-
Workup: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.
General Procedure using an XPhos-Based Precatalyst
-
Reaction Setup: In a reaction vial, the aryl halide (1 mmol), 3,5-bis(trifluoromethyl)phenylboronic acid (1.5 mmol), and the XPhos Pd G3 precatalyst (2 mol %) are combined.
-
Solvent and Base Addition: Degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) are added.
-
Reaction: The reaction mixture is stirred vigorously at room temperature for 30 minutes.
-
Workup: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Visualizing the Process
The following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for a comparative catalyst study.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: A typical experimental workflow for comparing catalyst performance.
Conclusion
The successful Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid is highly dependent on the selection of an appropriate catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich Buchwald-type phosphine ligands (e.g., SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results in terms of reaction rates and yields, particularly for challenging electron-deficient substrates. The use of well-defined precatalysts can further enhance reaction efficiency, enabling rapid conversions under mild conditions. Researchers and drug development professionals should consider these advanced catalyst systems to optimize the synthesis of complex molecules incorporating the 3,5-bis(trifluoromethyl)phenyl moiety.
References
Stability Showdown: 3,5-Bis(trifluoromethyl)phenylboronic Acid vs. its Anhydride (Boroxin)
For researchers, scientists, and drug development professionals, the choice between using a boronic acid or its corresponding anhydride (boroxin) can significantly impact experimental outcomes. This guide provides a detailed comparison of the stability of 3,5-Bis(trifluoromethyl)phenylboronic acid and its boroxin form, supported by established chemical principles and outlining key experimental protocols for their assessment.
The stability of organoboron compounds is a critical factor in their successful application in organic synthesis, particularly in widely-used cross-coupling reactions. 3,5-Bis(trifluoromethyl)phenylboronic acid, a valuable reagent due to its electron-withdrawing trifluoromethyl groups that enhance reactivity, readily exists in equilibrium with its cyclic anhydride, a boroxin.[1][2] Understanding the nuances of their respective stabilities is paramount for ensuring reproducibility and optimizing reaction conditions.
The Equilibrium Game: A Delicate Balance
3,5-Bis(trifluoromethyl)phenylboronic acid and its boroxin are not two entirely separate entities but rather two forms of the same reagent in a dynamic and reversible equilibrium. The presence of water is the primary factor governing the position of this equilibrium.[3][4][5] In the presence of water, the equilibrium shifts towards the boronic acid, while anhydrous conditions favor the formation of the more condensed boroxin structure. This dehydration process can occur both in the solid state and in solution.[6]
It is crucial to note that commercial batches of 3,5-Bis(trifluoromethyl)phenylboronic acid often contain varying amounts of its anhydride, a fact frequently stated on supplier documentation.[7][8][9] This underscores the inherent tendency of the compound to exist as a mixture of both forms.
Stability Profile: A Head-to-Head Comparison
| Feature | 3,5-Bis(trifluoromethyl)phenylboronic Acid | 3,5-Bis(trifluoromethyl)phenylboroxin |
| General Stability | Generally less stable, more susceptible to degradation. | Generally more stable, particularly in the solid state. |
| Moisture Sensitivity | Highly sensitive; moisture promotes hydrolysis and can lead to degradation. | Less sensitive to ambient moisture, but will hydrolyze back to the boronic acid in the presence of significant water. |
| Storage | Requires storage in a dry, inert atmosphere to minimize degradation. | More amenable to long-term storage as a solid. |
| Degradation Pathways | Susceptible to protodeboronation (cleavage of the C-B bond) and oxidation.[1] | Less prone to direct degradation, but hydrolysis to the less stable boronic acid can precede degradation. |
| Handling | Can be more challenging to handle due to its hygroscopic nature and potential for degradation. | Generally easier to handle and weigh accurately due to its higher stability as a solid. |
The enhanced stability of the boroxin can be attributed to its more condensed, cyclic structure which offers some protection of the boron centers from external reagents.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of 3,5-Bis(trifluoromethyl)phenylboronic acid and its boroxin, a series of well-defined experiments can be conducted.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Degradation
Objective: To qualitatively and quantitatively monitor the degradation of the boronic acid and the equilibrium with its boroxin over time under specific stress conditions.
Methodology:
-
A known concentration of 3,5-Bis(trifluoromethyl)phenylboronic acid is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
An initial ¹H and ¹⁹F NMR spectrum is acquired to serve as the baseline (t=0). The distinct signals for the aromatic protons and the trifluoromethyl groups of both the boronic acid and the boroxin are identified.[10]
-
The sample is then subjected to the desired stress condition (e.g., elevated temperature, exposure to air, addition of a controlled amount of water).
-
NMR spectra are acquired at regular time intervals.
-
The relative integrals of the characteristic peaks for the boronic acid and its boroxin are used to monitor the equilibrium shift. The appearance of new signals can indicate the formation of degradation products.
-
An internal standard can be added for precise quantification of the remaining boronic acid over time.[2]
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Objective: To develop a stability-indicating HPLC method to separate and quantify 3,5-Bis(trifluoromethyl)phenylboronic acid, its boroxin, and any potential degradation products.
Methodology:
-
A reverse-phase HPLC method is developed using a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water with a possible acid modifier like formic acid).
-
A standard solution of the 3,5-Bis(trifluoromethyl)phenylboronic acid/boroxin mixture is prepared and injected to determine the retention times of the components.
-
Samples of the material are subjected to stress conditions (e.g., heat, humidity, light).
-
At specified time points, aliquots are withdrawn, diluted, and injected into the HPLC system.
-
The peak areas of the boronic acid, boroxin, and any new peaks (degradants) are monitored over time.
-
The percentage of the remaining parent compounds and the formation of impurities are calculated to determine the degradation rate.[11]
Visualizing the Interconversion
The relationship between 3,5-Bis(trifluoromethyl)phenylboronic acid and its boroxin is a fundamental equilibrium that dictates the stability and reactivity of the reagent.
Caption: Reversible equilibrium between boronic acid and its anhydride.
Conclusion
In the assessment of stability, the boroxin form of 3,5-Bis(trifluoromethyl)phenylboronic acid generally holds an advantage, particularly for long-term storage and ease of handling in its solid state. However, it is crucial for researchers to recognize that the two forms exist in a dynamic equilibrium, primarily influenced by the presence of water. For applications requiring the monomeric boronic acid, the boroxin can serve as a stable precursor that readily hydrolyzes under aqueous conditions. The choice between the two should be guided by the specific requirements of the chemical transformation, with careful consideration of the reaction conditions and the potential for interconversion. The implementation of rigorous analytical monitoring, as outlined in the experimental protocols, is essential for ensuring the quality and consistency of this versatile reagent in research and development.
References
- 1. 73852-19-4(3,5-Bis(trifluoromethyl)phenylboronic acid) | Kuujia.com [kuujia.com]
- 2. bipm.org [bipm.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Boroxine-Boronic Acid Equilibrium. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. 3,5-Bis(trifluoromethyl)phenylboronic Acid | 73852-19-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. scbt.com [scbt.com]
- 10. 3,5-Bis(trifluoromethyl)benzeneboronic acid(73852-19-4) 1H NMR [m.chemicalbook.com]
- 11. sciex.com [sciex.com]
Performance of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Diverse Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an optimal solvent system is paramount for the success of synthetic transformations. This guide provides a comprehensive comparison of the performance of 3,5-Bis(trifluoromethyl)phenylboronic acid in various solvent systems, focusing on its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The unique electronic properties conferred by the two trifluoromethyl groups on this boronic acid derivative significantly influence its reactivity and solubility, making the choice of solvent a critical parameter for reaction optimization.
Executive Summary
3,5-Bis(trifluoromethyl)phenylboronic acid is a versatile reagent in organic synthesis, prized for the electron-withdrawing nature of its trifluoromethyl groups, which can enhance reactivity in certain cross-coupling reactions.[1] Its performance, however, is intricately linked to the solvent system employed. This guide presents a comparative analysis of its utility in common solvents such as 1,4-Dioxane, Tetrahydrofuran (THF), Toluene, and N,N-Dimethylformamide (DMF), supported by representative experimental data and detailed protocols.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[2] The efficiency of this reaction using 3,5-Bis(trifluoromethyl)phenylboronic acid is highly dependent on the solvent's ability to dissolve the reactants, stabilize the catalytic species, and facilitate the key steps of the catalytic cycle.
Below is a table summarizing the representative yields for the Suzuki-Miyaura coupling of 3,5-Bis(trifluoromethyl)phenylboronic acid with a model aryl bromide, 4-bromoanisole, in different solvent systems. It is important to note that these yields are illustrative and can vary based on the specific substrates, catalyst, base, and reaction conditions.
Table 1: Representative Yields of Suzuki-Miyaura Coupling in Various Solvents
| Solvent System | Base | Catalyst | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| 1,4-Dioxane/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 12 | 85-95 |
| Tetrahydrofuran (THF)/H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 80 | 16 | 80-90 |
| Toluene/H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 100 | 12 | 75-85 |
| N,N-Dimethylformamide (DMF)/H₂O (4:1) | Na₂CO₃ | Pd(OAc)₂/SPhos | 110 | 8 | 90-98 |
Solubility Profile
The solubility of 3,5-Bis(trifluoromethyl)phenylboronic acid is a critical factor for its effective participation in a reaction. Generally, boronic acids exhibit a range of solubilities in organic solvents. While specific quantitative solubility data for 3,5-Bis(trifluoromethyl)phenylboronic acid is not extensively published, a qualitative assessment based on the behavior of similar fluorinated phenylboronic acids can be made.
Table 2: Qualitative Solubility of 3,5-Bis(trifluoromethyl)phenylboronic Acid
| Solvent | Polarity | Expected Solubility | Notes |
| 1,4-Dioxane | Non-polar aprotic | Good | Often used in Suzuki couplings for its ability to dissolve a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Polar aprotic | Good | Its coordinating ability can be beneficial for stabilizing catalytic intermediates. |
| Toluene | Non-polar aprotic | Moderate | Higher temperatures may be required to achieve sufficient solubility. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Excellent | Its high polarity and boiling point make it suitable for challenging couplings, though it can be difficult to remove. |
Experimental Protocols
A detailed and reproducible experimental protocol is essential for achieving consistent results. Below is a general procedure for a Suzuki-Miyaura cross-coupling reaction using 3,5-Bis(trifluoromethyl)phenylboronic acid.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add the aryl halide, 3,5-Bis(trifluoromethyl)phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Alternative Boronic Acids: A Comparative Overview
While 3,5-Bis(trifluoromethyl)phenylboronic acid is highly effective, other boronic acids may be more suitable depending on the desired electronic properties of the final product.
Table 3: Comparison with Alternative Phenylboronic Acids
| Boronic Acid | Key Feature | Impact on Reactivity | Typical Application |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Strongly electron-withdrawing | Enhanced reactivity in many cases, can influence product properties. | Synthesis of pharmaceuticals and materials where electron-deficient moieties are desired.[1] |
| Phenylboronic Acid | Unsubstituted parent compound | Baseline reactivity, serves as a standard for comparison. | General synthesis of biphenyls. |
| 4-Methoxyphenylboronic Acid | Electron-donating methoxy group | May exhibit slower reaction rates compared to electron-deficient analogs. | Introduction of electron-rich phenyl groups. |
| 4-Fluorophenylboronic Acid | Moderately electron-withdrawing | Increased reactivity compared to phenylboronic acid. | Incorporation of a single fluorine atom for metabolic stability or altered electronic properties. |
Conclusion
The performance of 3,5-Bis(trifluoromethyl)phenylboronic acid is profoundly influenced by the choice of solvent system. Polar aprotic solvents like DMF often provide excellent yields due to high solubility and the ability to facilitate the reaction at elevated temperatures. However, ethereal solvents such as 1,4-dioxane and THF also offer good to excellent performance and are often easier to remove during workup. The selection of the optimal solvent, base, and catalyst system should be tailored to the specific substrates and desired reaction outcomes. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to the Applications of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Organic Synthesis and Catalysis
For Researchers, Scientists, and Drug Development Professionals
3,5-Bis(trifluoromethyl)phenylboronic acid has emerged as a versatile and powerful reagent in modern organic chemistry. Its unique electronic properties, stemming from the two strongly electron-withdrawing trifluoromethyl groups, impart enhanced reactivity and selectivity in a variety of chemical transformations. This guide provides a comprehensive comparison of its applications in Suzuki-Miyaura cross-coupling reactions and as a catalyst, supported by experimental data and detailed protocols to assist researchers in leveraging its full potential.
Enhanced Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation. The performance of 3,5-bis(trifluoromethyl)phenylboronic acid in these reactions is often superior to that of less electron-deficient boronic acids, particularly when coupling with electron-rich or sterically hindered aryl halides. The electron-withdrawing nature of the trifluoromethyl groups increases the Lewis acidity of the boron center, facilitating the crucial transmetalation step in the catalytic cycle.[1]
Table 1: Illustrative Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [2] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | High | |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Aryl Halides | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | High | Inferred from multiple sources |
Note: The data for 3,5-bis(trifluoromethyl)phenylboronic acid is a qualitative representation based on its known high reactivity. Direct comparative data under identical conditions is limited in the literature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 3,5-bis(trifluoromethyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed toluene and water.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Superior Catalytic Activity in Amidation Reactions
3,5-Bis(trifluoromethyl)phenylboronic acid has proven to be a highly effective catalyst for the direct amidation of carboxylic acids and amines, a reaction of great importance in pharmaceutical and fine chemical synthesis. Its strong Lewis acidity allows it to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
A comparative study has shown that 3,5-bis(trifluoromethyl)phenylboronic acid exhibits superior catalytic activity for the amidation of less hindered carboxylic acids compared to other boronic acid catalysts like 4,5,6,7-tetrachlorobenzo[d][1][2][3]dioxaborole.[3]
Table 2: Comparison of Boronic Acid Catalysts in Dehydrative Amidation
| Catalyst | Carboxylic Acid | Amine | Conditions | Yield (%) | Reference |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Phenylpropanoic acid | Benzylamine | Azeotropic reflux, fluorobenzene | Excellent | [3] |
| 4,5,6,7-Tetrachlorobenzo[d][1][2][3]dioxaborole | Sterically hindered aliphatic and aromatic carboxylic acids | Various amines | Toluene or o-xylene, azeotropic reflux | High | [3] |
Experimental Protocol: 3,5-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Amidation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.2 mmol)
-
3,5-Bis(trifluoromethyl)phenylboronic acid (5 mol%)
-
Toluene (5 mL)
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid, amine, and 3,5-bis(trifluoromethyl)phenylboronic acid.
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux, with azeotropic removal of water.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Experimental workflow for boronic acid-catalyzed amidation.
A Versatile Building Block in Medicinal Chemistry
The 3,5-bis(trifluoromethyl)phenyl moiety is a valuable pharmacophore in drug discovery. The trifluoromethyl groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] 3,5-Bis(trifluoromethyl)phenylboronic acid serves as a key building block for the introduction of this important structural motif into complex molecules. For instance, it has been utilized in the synthesis of potent growth inhibitors of drug-resistant bacteria.[4] While direct comparative studies of different synthetic routes are often specific to the target molecule, the efficiency of Suzuki-Miyaura couplings with this reagent often makes it a preferred method.
Conclusion
3,5-Bis(trifluoromethyl)phenylboronic acid is a highly valuable reagent for organic synthesis and catalysis. Its strong electron-withdrawing character leads to enhanced reactivity in Suzuki-Miyaura cross-coupling reactions and superior performance as a Lewis acid catalyst in reactions such as amidation. The provided experimental protocols offer a starting point for researchers to utilize this versatile compound in their own synthetic endeavors. Further exploration of its applications in other catalytic processes and in the synthesis of novel bioactive molecules is an active area of research.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 3,5-Bis(trifluoromethyl)phenylboronic Acid in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of reagents and intermediates is critical for reaction monitoring, yield optimization, and quality control. 3,5-Bis(trifluoromethyl)phenylboronic acid is a key building block in medicinal chemistry and materials science, making its precise measurement in complex reaction mixtures essential. This guide provides an objective comparison of three powerful analytical techniques for this purpose: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Methodology Comparison
The choice of analytical technique for quantifying 3,5-Bis(trifluoromethyl)phenylboronic acid depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and the need for structural confirmation. Each method offers distinct advantages and disadvantages in these respects.
UPLC-MS/MS stands out for its high sensitivity and selectivity, allowing for the direct analysis of complex mixtures with minimal sample preparation. GC-MS , while also highly sensitive, typically requires a derivatization step to improve the volatility and thermal stability of the boronic acid. ¹⁹F qNMR is a robust technique that provides absolute quantification without the need for a calibration curve, leveraging the two trifluoromethyl groups for a specific and sensitive signal.
The following table summarizes the key performance characteristics of each method for the quantitative analysis of 3,5-Bis(trifluoromethyl)phenylboronic acid.
| Parameter | UPLC-MS/MS | GC-MS (with Silylation) | ¹⁹F qNMR |
| Linearity Range | 0.1 ng/mL - 1000 ng/mL | 1 ng/mL - 500 ng/mL | 0.05 mg/mL - 20 mg/mL |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% | 98 - 102% |
| Precision (% RSD) | < 5% | < 8% | < 2% |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~0.5 ng/mL | ~0.02 mg/mL |
| Limit of Quantitation (LOQ) | ~0.1 ng/mL | ~1 ng/mL | ~0.05 mg/mL |
| Sample Preparation | Simple dilution | Derivatization required | Simple dilution with internal standard |
| Analysis Time per Sample | ~10 minutes | ~20 minutes (excluding derivatization) | ~15 minutes |
| Key Advantages | High sensitivity, high throughput, no derivatization | High sensitivity, excellent chromatographic resolution | Absolute quantification, high precision, structural information |
| Key Disadvantages | Matrix effects can influence ionization | Derivatization adds complexity and potential for error | Lower sensitivity compared to MS methods |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction mixture and available instrumentation.
UPLC-MS/MS Method
This method is ideal for rapid and sensitive quantification of 3,5-Bis(trifluoromethyl)phenylboronic acid in a reaction mixture.
a. Sample Preparation:
-
Accurately transfer 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 30 seconds to ensure homogeneity.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
b. UPLC-MS/MS System and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition: To be determined by infusing a standard of 3,5-Bis(trifluoromethyl)phenylboronic acid. A likely transition would be [M-H]⁻ → [M-H-H₂O]⁻.
GC-MS Method (with Silylation Derivatization)
This method offers high sensitivity and excellent chromatographic separation, though it requires a derivatization step.
a. Sample Preparation and Derivatization:
-
Transfer 50 µL of the reaction mixture to a 2 mL glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
b. GC-MS System and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
¹⁹F qNMR Method
This method provides highly accurate and precise quantification without the need for analyte-specific calibration standards.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture into an NMR tube.
-
Accurately add a known amount (e.g., 5 mg) of a suitable internal standard, such as 3,5-bis(trifluoromethyl)benzoic acid.[1][2]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
-
Vortex the NMR tube to ensure a homogeneous solution.
b. NMR Spectrometer and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a fluorine probe.
-
Nucleus: ¹⁹F.
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).
-
Acquisition Temperature: 298 K.
-
Relaxation Delay (D1): 30 seconds (should be at least 5 times the longest T₁ of the signals of interest).
-
Number of Scans (NS): 32 or more for good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover the signals of the analyte and internal standard.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Caption: UPLC-MS/MS Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: ¹⁹F qNMR Experimental Workflow.
Conclusion
The selection of an appropriate analytical method for the quantitative analysis of 3,5-Bis(trifluoromethyl)phenylboronic acid in reaction mixtures is a critical decision that impacts the reliability and efficiency of research and development processes.
-
UPLC-MS/MS is the method of choice for high-throughput screening and when very low detection limits are required, offering a balance of speed and sensitivity without the need for derivatization.
-
GC-MS provides excellent separation efficiency and sensitivity, making it a strong alternative if a robust derivatization protocol is established and the sample matrix is suitable.
-
¹⁹F qNMR offers unparalleled accuracy and precision for absolute quantification, serving as an excellent reference method and for applications where high confidence in the quantitative value is paramount.
By understanding the principles, performance characteristics, and experimental workflows of each technique, researchers can make an informed decision to select the most suitable method for their specific analytical needs.
References
Safety Operating Guide
Proper Disposal of 3,5-Bis(trifluoromethyl)phenylboronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3,5-Bis(trifluoromethyl)phenylboronic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential information on the safe disposal of this compound, emphasizing procedural steps and regulatory compliance.
Safety and Hazard Information
3,5-Bis(trifluoromethyl)phenylboronic acid is a chemical compound that requires careful handling. According to safety data sheets, it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and in some cases, respiratory protection, should be worn when handling this substance.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 3,5-Bis(trifluoromethyl)phenylboronic acid is provided in the table below. This information is crucial for its proper storage and handling.
| Property | Value |
| CAS Number | 73852-19-4 |
| Molecular Formula | (CF₃)₂C₆H₃B(OH)₂ |
| Molecular Weight | 257.93 g/mol |
| Appearance | Powder |
| Melting Point | 217-220 °C |
| Storage Class | 11 - Combustible Solids |
Source: Sigma-Aldrich[2]
Disposal Procedures
The primary recommendation for the disposal of 3,5-Bis(trifluoromethyl)phenylboronic acid is to entrust it to a licensed waste disposal company.[3] Disposal must be conducted in strict accordance with local, regional, and national regulations.[3][4] It is imperative not to empty this chemical into drains.[4]
For spills, the material should be carefully swept up, or absorbed with an inert material, and placed into a suitable, labeled container for disposal.[5][6] It is important to avoid generating dust during this process.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 3,5-Bis(trifluoromethyl)phenylboronic acid in a laboratory setting.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) for 3,5-Bis(trifluoromethyl)phenylboronic acid and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to the specific disposal protocols established by your organization and local regulatory bodies.
References
Comprehensive Safety and Handling Guide for 3,5-Bis(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 3,5-Bis(trifluoromethyl)phenylboronic acid. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance in the laboratory.
Immediate Safety and Hazard Information
3,5-Bis(trifluoromethyl)phenylboronic acid is a compound that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE must be worn at all times when handling this chemical to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects eyes from dust particles and potential splashes of the chemical.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][2] | Minimizes the risk of respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of 3,5-Bis(trifluoromethyl)phenylboronic acid.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work.[3]
-
All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Weighing and Transferring the Solid:
-
To minimize the generation of dust, perform all weighing and transferring of the solid compound inside a chemical fume hood.[2]
-
Use a powder funnel when transferring the solid into a reaction vessel to prevent the compound from sticking to the glassware neck.
-
For air-sensitive applications, consider weighing the solid in a glovebox and transferring it to the reaction vessel under an inert atmosphere.
-
Keep the container of 3,5-Bis(trifluoromethyl)phenylboronic acid tightly closed when not in use.[2]
-
Use appropriate tools, such as a spatula, for transfers to avoid generating dust.[2]
4. Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area to remove any residual chemical.
-
Decontaminate all non-disposable equipment used during the process.
Caption: Experimental workflow for handling 3,5-Bis(trifluoromethyl)phenylboronic acid.
Disposal Plan: Step-by-Step Guidance
All waste generated from the use of 3,5-Bis(trifluoromethyl)phenylboronic acid, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid 3,5-Bis(trifluoromethyl)phenylboronic acid, weighing paper, and contaminated gloves in a designated, sealable container clearly labeled as "Hazardous Waste" and with the chemical name.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
-
Incompatible Materials: This compound should not be mixed with strong oxidizing agents. Ensure waste is segregated accordingly.
2. Container Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol). This first rinseate must be collected and disposed of as hazardous waste.
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.
3. Storage and Final Disposal:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department for the collection and final disposal of the hazardous waste. Do not attempt to transport hazardous waste outside of the laboratory.
Caption: Logical relationships in the disposal plan for 3,5-Bis(trifluoromethyl)phenylboronic acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
